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Foundational

A Technical Guide to the ¹H and ¹³C NMR Spectral Characteristics of 3-(Pyridin-4-YL)thiophene-2-carbaldehyde

This in-depth technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 3-(Pyridin-4-YL)thiophene-2-carbaldehyde. This document is intended for research...

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Author: BenchChem Technical Support Team. Date: April 2026

This in-depth technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 3-(Pyridin-4-YL)thiophene-2-carbaldehyde. This document is intended for researchers, scientists, and professionals in drug development who are working with or synthesizing this and related heterocyclic compounds. The guide offers a comprehensive theoretical framework, predicted spectral data with assignments, a standardized experimental protocol for data acquisition, and a discussion of the underlying principles governing the spectral features of this molecule.

Introduction

3-(Pyridin-4-YL)thiophene-2-carbaldehyde is a bi-heterocyclic compound of significant interest in medicinal chemistry and materials science due to the combined electronic properties of its pyridine and thiophene scaffolds. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such novel compounds. This guide will provide a detailed predictive analysis of the ¹H and ¹³C NMR spectra of this molecule, grounded in the fundamental principles of NMR and supported by data from analogous structures.

Theoretical Framework: Predicting Chemical Shifts

The chemical shifts in the ¹H and ¹³C NMR spectra of 3-(Pyridin-4-YL)thiophene-2-carbaldehyde are primarily influenced by the electronic environment of each nucleus. This environment is a composite of several factors, including the aromaticity of the thiophene and pyridine rings, the electron-withdrawing nature of the aldehyde substituent, and the anisotropic effects arising from the ring currents.

The aldehyde group at the C2 position of the thiophene ring is a strong electron-withdrawing group. This deshields the adjacent protons and carbons, causing their signals to appear at a higher chemical shift (downfield). The pyridine ring at the C3 position also exerts an electron-withdrawing effect through induction and its own anisotropic field, further influencing the chemical shifts of the thiophene ring protons and carbons.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR chemical shifts, multiplicities, and coupling constants for 3-(Pyridin-4-YL)thiophene-2-carbaldehyde. These predictions are based on the analysis of structurally related compounds and established substituent effects in heterocyclic systems.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
Aldehyde-H9.9 - 10.2Singlet (s)-1H
Thiophene-H57.8 - 8.0Doublet (d)5.0 - 5.51H
Thiophene-H47.4 - 7.6Doublet (d)5.0 - 5.51H
Pyridine-H2', H6'8.6 - 8.8Doublet (d)5.5 - 6.02H
Pyridine-H3', H5'7.5 - 7.7Doublet (d)5.5 - 6.02H

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts for 3-(Pyridin-4-YL)thiophene-2-carbaldehyde are presented below. The assignments are based on the expected electronic effects of the substituents on the thiophene and pyridine rings.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Aldehyde C=O182 - 185
Thiophene-C2142 - 145
Thiophene-C3148 - 152
Thiophene-C4128 - 132
Thiophene-C5135 - 138
Pyridine-C2', C6'150 - 153
Pyridine-C3', C5'121 - 124
Pyridine-C4'140 - 143

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra for 3-(Pyridin-4-YL)thiophene-2-carbaldehyde, the following standardized protocol is recommended:

  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Use a spectrometer with a minimum field strength of 300 MHz for ¹H NMR and 75 MHz for ¹³C NMR.

    • Tune and shim the probe to ensure a homogeneous magnetic field.

    • Lock the spectrometer on the deuterium signal of the solvent.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters:

      • Pulse angle: 30-45 degrees

      • Spectral width: 12-15 ppm

      • Acquisition time: 2-3 seconds

      • Relaxation delay: 1-2 seconds

      • Number of scans: 16-64

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters:

      • Pulse angle: 30-45 degrees

      • Spectral width: 200-220 ppm

      • Acquisition time: 1-2 seconds

      • Relaxation delay: 2-5 seconds

      • Number of scans: 1024 or more, depending on sample concentration.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase and baseline correct the spectrum.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

    • Integrate the signals in the ¹H spectrum to determine the relative proton ratios.

Visualization of Molecular Structure and NMR Workflow

To aid in the understanding of the NMR data, the following diagrams illustrate the molecular structure with atom numbering and the general workflow for NMR data acquisition and analysis.

Molecular Structure of 3-(Pyridin-4-YL)thiophene-2-carbaldehyde cluster_thiophene Thiophene Ring cluster_substituents Substituents cluster_pyridine Pyridine Ring C2 C2 C3 C3 C2->C3 Aldehyde C(=O)H C2->Aldehyde at C2 C4 C4 C3->C4 C4_prime C4' C3->C4_prime at C3 C5 C5 C4->C5 S1 S1 C5->S1 S1->C2 C3_prime C3' C4_prime->C3_prime C2_prime C2' C3_prime->C2_prime C5_prime C5' C5_prime->C4_prime N1_prime N1' C2_prime->N1_prime C6_prime C6' C6_prime->C5_prime N1_prime->C6_prime

Caption: Molecular structure with atom numbering for NMR assignments.

cluster_workflow NMR Data Acquisition and Analysis Workflow Sample_Prep Sample Preparation Acquisition Data Acquisition (1H & 13C) Sample_Prep->Acquisition Load Sample Processing Data Processing (FT, Phasing, Baseline Correction) Acquisition->Processing Raw Data (FID) Analysis Spectral Analysis & Interpretation Processing->Analysis Processed Spectrum

Caption: General workflow for NMR data acquisition and analysis.

Conclusion

This technical guide provides a robust predictive framework for the ¹H and ¹³C NMR spectra of 3-(Pyridin-4-YL)thiophene-2-carbaldehyde. By understanding the theoretical principles and following the outlined experimental protocol, researchers can confidently acquire and interpret the NMR data for this and structurally related molecules. The provided predicted chemical shifts and assignments serve as a valuable reference for structural verification and purity assessment in synthetic chemistry and drug development.

References

While no direct experimental NMR data for 3-(Pyridin-4-YL)thiophene-2-carbaldehyde was found in the initial literature search, the principles and data from the following sources were used to inform the predictions and protocols in this guide:

  • Skeletal Editing of Pyridines to Thiophene-2-carbaldehydes. ChemRxiv. This preprint describes the synthesis of various thiophene-2-carbaldehydes from pyridines and provides a basis for understanding the formation of the target molecule's scaffold. [Link]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. This resource provides extensive tables of ¹H NMR chemical shifts for various organic functional groups and heterocyclic systems, which is invaluable for predicting chemical shifts. [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Similar to the ¹H NMR resource, this provides comprehensive data for ¹³C NMR chemical shifts, essential for the predictions made in this guide. [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. This paper details the full NMR assignment of complex heterocyclic systems, providing a methodological basis for the analysis of the target compound. [Link]

Exploratory

An In-depth Technical Guide to 3-(Pyridin-4-YL)thiophene-2-carbaldehyde: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction 3-(Pyridin-4-YL)thiophene-2-carbaldehyde is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its u...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Pyridin-4-YL)thiophene-2-carbaldehyde is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique structure, featuring a pyridine ring linked to a thiophene-2-carbaldehyde core, provides a versatile scaffold for the synthesis of a wide range of derivatives with potential biological activities. The presence of both electron-rich (thiophene) and electron-deficient (pyridine) aromatic systems, coupled with the reactive aldehyde functionality, makes this molecule a valuable building block for drug discovery and the development of novel organic materials. This guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and potential applications of 3-(Pyridin-4-YL)thiophene-2-carbaldehyde, offering insights for researchers and professionals in the field.

Physicochemical Properties

The physical and chemical properties of 3-(Pyridin-4-YL)thiophene-2-carbaldehyde are fundamental to its handling, characterization, and application in synthesis.

Core Structural and Physical Characteristics
PropertyValueSource(s)
Molecular Formula C₁₀H₇NOS[1]
Molecular Weight 189.24 g/mol [1]
CAS Number 166450-81-3[2]
Appearance Yellowish solid[1]
Melting Point Approx. 80-90 °C (for the isomer 4-(Pyridin-4-yl)thiophene-2-carbaldehyde)[1]
Solubility Soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO).[1]

Note: The melting point provided is for a closely related isomer and should be considered an approximation for 3-(Pyridin-4-YL)thiophene-2-carbaldehyde. Experimental determination for the specific compound is recommended for precise applications.

Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine and thiophene rings, as well as a characteristic downfield singlet for the aldehyde proton (typically δ 9-10 ppm).

  • ¹³C NMR: The carbon NMR spectrum will display signals for the ten carbon atoms, with the carbonyl carbon of the aldehyde appearing significantly downfield (typically δ 180-190 ppm).

  • Infrared (IR) Spectroscopy: A strong absorption band characteristic of the C=O stretching vibration of the aldehyde group is expected in the region of 1680-1700 cm⁻¹.[3] Aromatic C-H and C=C stretching vibrations will also be present.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z ≈ 189).

Synthesis of 3-(Pyridin-4-YL)thiophene-2-carbaldehyde

The synthesis of 3-(Pyridin-4-YL)thiophene-2-carbaldehyde can be approached through several modern synthetic methodologies. One of the most innovative and versatile methods is the "skeletal editing" of pyridines.[4][5] Additionally, traditional cross-coupling reactions such as Suzuki and Stille couplings are viable routes.

Skeletal Editing of Pyridines: A Modern Approach

This method involves the transformation of a substituted pyridine into a corresponding thiophene derivative.[4][5] The general workflow involves the activation of the pyridine ring, followed by a ring-opening and subsequent ring-closing with a sulfur source.

Synthesis_Workflow cluster_activation Pyridine Activation cluster_ring_opening Ring Opening cluster_ring_closing Ring Closing & Thiophene Formation Pyridine 4-Substituted Pyridine Zincke_Salt N-(2,4-dinitrophenyl) pyridinium salt (Zincke Salt) Pyridine->Zincke_Salt 1-halo-2,4-dinitrobenzene Streptocyanine Streptocyanine Intermediate Zincke_Salt->Streptocyanine Nucleophile (e.g., pyrrolidine) Thiophene_Aldehyde 3-(Pyridin-4-YL)thiophene-2-carbaldehyde Streptocyanine->Thiophene_Aldehyde Elemental Sulfur (S₈), Base

Caption: General workflow for the synthesis of thiophene-2-carbaldehydes via skeletal editing of pyridines.

Detailed Protocol for Skeletal Editing (Adapted): [4][5]

  • Preparation of the Zincke Salt:

    • To a solution of the appropriate 4-substituted pyridine (1.0 eq) in acetone or ethanol, add 1-halo-2,4-dinitrobenzene (1.6 eq).

    • Heat the mixture at 60-80 °C for 24 hours.

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Wash the crude product with ethyl acetate to yield the Zincke salt.

  • Skeletal Editing to Thiophene-2-carbaldehyde:

    • To the Zincke salt (1.0 eq) in chloroform, add pyrrolidine (2.5 eq) dropwise at 25 °C and stir for 1 hour.

    • Remove the solvent under reduced pressure.

    • Add elemental sulfur (S₈, 2.0 eq), potassium tert-butoxide (1.0 eq), and dimethyl sulfoxide (DMSO).

    • Stir the resulting solution at 100 °C for 12 hours.

    • After cooling, the reaction mixture is worked up and purified by chromatography to yield the desired 3-substituted thiophene-2-carbaldehyde.

Causality Behind Experimental Choices:

  • Zincke Salt Formation: The activation of the pyridine ring with an electron-withdrawing group like 2,4-dinitrophenyl makes it susceptible to nucleophilic attack, which is the crucial first step for ring opening.

  • Nucleophilic Ring Opening: Pyrrolidine acts as a nucleophile to open the activated pyridine ring, forming a streptocyanine intermediate.

  • Sulfur Source and Base: Elemental sulfur (S₈) serves as the source of the sulfur atom for the new thiophene ring. The base (potassium tert-butoxide) facilitates the ring-closing reaction.

Palladium-Catalyzed Cross-Coupling Reactions

Traditional cross-coupling methods provide alternative and reliable routes to 3-(Pyridin-4-YL)thiophene-2-carbaldehyde.

  • Suzuki-Miyaura Coupling: This reaction would involve the coupling of a 4-pyridylboronic acid with a 3-bromo-2-thiophenecarboxaldehyde derivative in the presence of a palladium catalyst and a base. The Suzuki coupling is known for its high functional group tolerance.[6][7][8]

  • Stille Coupling: This method involves the reaction of a 4-(tributylstannyl)pyridine with a 3-bromo-2-thiophenecarboxaldehyde, also catalyzed by a palladium complex. While effective, the toxicity of organotin compounds is a significant drawback.[2][9][10][11][12]

Cross_Coupling cluster_suzuki Suzuki Coupling cluster_stille Stille Coupling Pyridylboronic 4-Pyridylboronic Acid Product_S 3-(Pyridin-4-YL)thiophene-2-carbaldehyde Pyridylboronic->Product_S Pd Catalyst, Base Bromothiophene 3-Bromo-2-thiophenecarboxaldehyde Bromothiophene->Product_S Pd Catalyst, Base Stannylpyridine 4-(Tributylstannyl)pyridine Product_St 3-(Pyridin-4-YL)thiophene-2-carbaldehyde Stannylpyridine->Product_St Pd Catalyst Bromothiophene2 3-Bromo-2-thiophenecarboxaldehyde Bromothiophene2->Product_St Pd Catalyst

Caption: Palladium-catalyzed cross-coupling routes to 3-(Pyridin-4-YL)thiophene-2-carbaldehyde.

Chemical Reactivity and Synthetic Applications

The reactivity of 3-(Pyridin-4-YL)thiophene-2-carbaldehyde is dominated by the aldehyde functional group, which is a versatile handle for a wide range of chemical transformations.

Reactions of the Aldehyde Group
  • Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 3-(pyridin-4-yl)thiophene-2-carboxylic acid, using common oxidizing agents such as potassium permanganate (KMnO₄) or Jones reagent.[13]

  • Reduction: The aldehyde can be reduced to the corresponding alcohol, (3-(pyridin-4-yl)thiophen-2-yl)methanol, using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[13]

  • Wittig Reaction: The Wittig reaction allows for the conversion of the aldehyde to an alkene.[14][15] Reaction with a phosphorus ylide (e.g., Ph₃P=CH₂) would yield 4-(2-vinylthiophen-3-yl)pyridine.

  • Knoevenagel Condensation: This condensation reaction with active methylene compounds, such as malononitrile or ethyl cyanoacetate, in the presence of a basic catalyst, can be used to form new carbon-carbon double bonds and synthesize more complex derivatives.[3][16][17]

  • Reaction with Organometallic Reagents: Grignard reagents and organolithium compounds can add to the aldehyde to form secondary alcohols after an aqueous workup.[18]

Reactivity Start 3-(Pyridin-4-YL)thiophene-2-carbaldehyde CarboxylicAcid Carboxylic Acid Start->CarboxylicAcid Oxidation Alcohol Alcohol Start->Alcohol Reduction Alkene Alkene Start->Alkene Wittig Reaction C_C_bond New C-C Bonded Product Start->C_C_bond Knoevenagel Condensation Secondary_Alcohol Secondary Alcohol Start->Secondary_Alcohol Grignard/Organolithium Reagents

Caption: Key reactions of the aldehyde functionality in 3-(Pyridin-4-YL)thiophene-2-carbaldehyde.

Applications in Drug Discovery and Materials Science

The 3-(pyridin-4-yl)thiophene-2-carbaldehyde scaffold is of considerable interest to researchers in drug development and materials science due to the favorable properties of its constituent heterocycles.

  • Medicinal Chemistry: Thiophene and pyridine rings are common motifs in many biologically active compounds. The ability to functionalize the aldehyde group allows for the synthesis of diverse libraries of compounds for screening against various biological targets. Substituted thiophenes are known to possess a wide range of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.[14][19]

  • Materials Science: The conjugated system of the pyridyl-thiophene core suggests potential applications in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The aldehyde group provides a convenient point for further extension of the conjugated system.

Safety and Handling

  • General Precautions: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • In case of contact:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention if irritation persists.[20]

    • Skin: Wash with plenty of soap and water.[20]

    • Ingestion: If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.[20]

  • Storage: Keep container tightly closed in a dry, cool, and well-ventilated place. Keep away from heat, sparks, and open flames.[21]

  • Incompatible Materials: Strong oxidizing agents, strong bases, and strong reducing agents.[20]

Conclusion

3-(Pyridin-4-YL)thiophene-2-carbaldehyde is a valuable and versatile heterocyclic compound with significant potential in both medicinal chemistry and materials science. Its synthesis can be achieved through modern techniques like skeletal editing of pyridines or traditional cross-coupling reactions. The reactivity of its aldehyde group allows for a wide array of chemical transformations, making it an ideal starting material for the synthesis of more complex molecules. As research in these fields continues to advance, the importance of such well-defined molecular building blocks will undoubtedly grow.

References

  • Lv, C., et al. (2025, December 8). Skeletal Editing of Pyridines to Thiophene-2-Carbaldehydes. CCS Chemistry. Retrieved from [Link]

  • Lv, C., et al. (2025, August 21). Skeletal Editing of Pyridines to Thiophene-2-carbaldehydes. ChemRxiv. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Stille Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Cohen, T., & Lewarchik, R. J. (2017). Safety evaluation of substituted thiophenes used as flavoring ingredients. Food and Chemical Toxicology, 100, 40-50.
  • Gramec, D., et al. (2016). Safety evaluation of substituted thiophenes used as flavoring ingredients. Food and Chemical Toxicology, 97, 18-30.
  • Ali, A., et al. (n.d.). Synthesis of Thiophene-Vinyl-Benzothiazole Based Ligand Analogues for Detection of Aβ and Tau Pathology in Alzheimer's Disease. Diva-Portal.org.
  • ResearchGate. (n.d.). FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide,.... Retrieved from [Link]

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
  • Cambridge University Press & Assessment. (n.d.). Knoevenagel Condensation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]

  • SynArchive. (n.d.). Stille Coupling. Retrieved from [Link]

  • Liu, Z., & Greaney, M. F. (2025, July 25). Synthesis of Thiophenes from Pyridines Using Elemental Sulfur. PMC. Retrieved from [Link]

  • Liu, Z., & Greaney, M. F. (2025, July 25). Synthesis of Thiophenes from Pyridines Using Elemental Sulfur. PMC. Retrieved from [Link]

  • American Chemical Society. (2025, February 10). Grignard Method for Preparing Thioesters from Esters and Its Application to One-Pot Synthesis of Ketones and Aldehydes. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Molecular Docking, and Hemorheological Activity of New 4-(Thien-2-yl)-3-aminopyridine-2(1H)-one Derivatives. Retrieved from [Link]

  • Semantic Scholar. (2022, June 30). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Retrieved from [Link]

  • ResearchGate. (2016). Safety evaluation of substituted thiophenes used as flavoring ingredients. Retrieved from [Link]

  • PMC. (n.d.). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. Retrieved from [Link]

  • ResearchGate. (2020, July 5). (PDF) Reactions of Grignard Reagents with Carbonyl Compound: Unexpected Observations. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Pyridine-Substituted Hydroxythiophenes. I. Preparation of o-(2-, 3- and 4-pyridyl). Retrieved from [Link]

  • ResearchGate. (n.d.). Knoevenagel condensation‐assisted multicomponent synthesis of.... Retrieved from [Link]

  • NIST. (n.d.). 3-Pyridinecarboxaldehyde. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (2026, February 5). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. Retrieved from [Link]

  • Osaka Prefecture University. (n.d.). The Infrared Absorption Spectra of Thiophene Derivatives. Retrieved from [Link]

  • ChemRxiv. (2025, August 21). Skeletal Editing of Pyridines to Thiophene-2-carbaldehydes. Retrieved from [Link]

  • PubChem. (n.d.). 5-(Pyridin-4-yl)thiophene-2-carbaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). Tandem mass spectrometric study of annelation isomers of the novel thieno[3 -,2 -:4,5]pyrido[2,3-d]pyridazine ring system. Retrieved from [Link]

Sources

Foundational

A Senior Scientist's Guide to the Calculation and Experimental Verification of Mass Properties for 3-(Pyridin-4-YL)thiophene-2-carbaldehyde

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary In the landscape of drug discovery and synthetic chemistry, the precise characterization of novel compounds is...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of drug discovery and synthetic chemistry, the precise characterization of novel compounds is a foundational pillar of scientific rigor. 3-(Pyridin-4-YL)thiophene-2-carbaldehyde, a heterocyclic compound with significant potential as a synthetic building block, presents a case study for the critical importance of understanding its fundamental chemical properties.[1][2] This guide provides an in-depth exploration of two often-conflated yet distinct metrics: molecular weight and exact mass. We will delineate the theoretical basis for each, provide step-by-step protocols for their calculation, and detail the experimental workflow for their verification using high-resolution mass spectrometry (HRMS). This document is designed to equip researchers with the expertise to not only calculate these values but to comprehend the causality behind the choice of method and its implications for molecular identification and analysis.

Section 1: Foundational Concepts: Molecular Weight vs. Exact Mass

A frequent point of confusion in chemical analysis is the distinction between molecular weight and exact mass. While related, they are derived from different principles and serve distinct purposes.

Molecular Weight (Average Molecular Mass)

The molecular weight of a compound is a macroscopic property calculated using the standard atomic weight of each constituent element.[3][4] The standard atomic weight, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is a weighted average of the masses of all naturally occurring isotopes of an element, factored by their terrestrial abundance.[5][6][7] This value is dimensionless but is numerically equal to the molar mass when expressed in grams per mole ( g/mol ).[4]

  • Causality: Because it represents an average of a vast population of molecules, molecular weight is the correct value to use for stoichiometric calculations—for example, determining the mass of a compound required for a reaction.

Exact Mass (Monoisotopic Mass)

In contrast, exact mass is a microscopic property calculated by summing the masses of the single most abundant stable isotope of each constituent element.[8][9] For instance, one would use the mass of ¹²C (not the average atomic weight of 12.011) and ¹H (not 1.008). This calculation yields the mass of a single, specific molecule composed of these most common isotopes. The unit for exact mass is the Dalton (Da).

  • Causality: This value is of paramount importance in mass spectrometry. High-resolution mass spectrometers are capable of distinguishing between ions with minute mass differences, effectively measuring the mass of individual isotopic species rather than a population average.[10][11][12] Therefore, the experimentally determined mass of a molecule by HRMS should be compared to its calculated exact mass to confirm its elemental composition.[13][14]

Section 2: Theoretical Calculation Protocols for 3-(Pyridin-4-YL)thiophene-2-carbaldehyde

The first step in characterizing 3-(Pyridin-4-YL)thiophene-2-carbaldehyde is determining its molecular formula. Based on its chemical structure, the formula is C₁₀H₇NOS .

This calculation uses the standard atomic weights provided by IUPAC.

  • List the constituent elements and the number of atoms of each in the molecular formula.

  • Obtain the IUPAC standard atomic weight for each element.

  • Calculate the contribution of each element by multiplying the atom count by its standard atomic weight.

  • Sum the contributions to find the total molecular weight.

The data for this calculation are summarized in the table below.

This calculation uses the precise mass of the most abundant isotope for each element.[8]

  • List the constituent elements and the number of atoms of each.

  • Identify the most abundant stable isotope for each element (¹²C, ¹H, ¹⁴N, ¹⁶O, ³²S).

  • Obtain the precise mass for each of these specific isotopes.

  • Calculate the contribution of each isotope by multiplying the atom count by its isotopic mass.

  • Sum the contributions to find the total exact mass.

The data for this calculation are also summarized in the table below.

Section 3: Data Summary and Calculations

The following table consolidates the atomic data and presents the final calculated values for both molecular weight and exact mass of C₁₀H₇NOS.

ElementAtom CountStandard Atomic Weight ( g/mol )Isotopic Mass of Most Abundant Isotope (Da)Contribution to Molecular Weight ( g/mol )Contribution to Exact Mass (Da)
Carbon (C)1012.01112.000000120.11120.000000
Hydrogen (H)71.0081.0078257.0567.054775
Nitrogen (N)114.00714.00307414.00714.003074
Oxygen (O)115.99915.99491515.99915.994915
Sulfur (S)132.0631.97207132.0631.972071
Total 189.232 g/mol 189.024835 Da

Standard atomic weights are sourced from IUPAC recommendations.[5][7] Isotopic masses are based on established values.[15]

As shown, the calculated Molecular Weight is 189.232 g/mol , a value consistent with vendor-supplied data.[1][16] The calculated Exact Mass is 189.024835 Da , which matches the monoisotopic mass listed in chemical databases like PubChem.[17]

Section 4: Experimental Verification via High-Resolution Mass Spectrometry (HRMS)

Theoretical calculations must be validated by empirical data. HRMS is the definitive technique for confirming the elemental composition of a compound by providing a highly accurate mass measurement.[10][13]

HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, possess high resolving power, which is the ability to distinguish between two peaks with a very small difference in their mass-to-charge ratio (m/z).[11][12] This capability allows the instrument to measure m/z to several decimal places, providing the "exact mass" of the ion.[10] This precision is sufficient to differentiate between molecules with different elemental formulas that may have the same nominal (integer) mass.[10]

The following diagram illustrates a standard workflow for the determination of a compound's exact mass using HRMS.

HRMS_Workflow cluster_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data Data Processing Prep Dissolve sample (1 mg/mL) in appropriate solvent (e.g., Acetonitrile/Water) InternalStd Spike with internal calibrant/reference standard Prep->InternalStd Ionization Ionization (e.g., Electrospray - ESI) InternalStd->Ionization Infusion or LC Injection MassAnalyzer Mass Analysis (e.g., TOF, Orbitrap) Ionization->MassAnalyzer Ion Transfer Detector Ion Detection MassAnalyzer->Detector Acquisition Data Acquisition (Generate Mass Spectrum) Detector->Acquisition Processing Data Processing Software (Mass correction using internal standard) Acquisition->Processing FormulaCalc Elemental Composition Determination Processing->FormulaCalc

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 3-(Pyridin-4-YL)thiophene-2-carbaldehyde

Introduction: The Strategic Importance of Heterobiaryl Scaffolds The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, celebrated for its robustness, functional group tolerance...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of Heterobiaryl Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, celebrated for its robustness, functional group tolerance, and mild reaction conditions.[1][2] Its impact is particularly profound in the fields of medicinal chemistry and materials science, where the construction of C(sp²)–C(sp²) bonds is paramount.[2][3] This guide focuses on a specific, yet increasingly important application: the synthesis of complex heterobiaryls, exemplified by the coupling of 3-(Pyridin-4-YL)thiophene-2-carbaldehyde. Molecules incorporating both pyridine and thiophene motifs are prevalent in a wide array of biologically active compounds and functional materials.[4][5]

The substrate, 3-(Pyridin-4-YL)thiophene-2-carbaldehyde, presents a unique set of challenges and opportunities. The presence of a pyridine ring can lead to catalyst inhibition through coordination with the palladium center.[6] Additionally, heteroaromatic aldehydes can be sensitive to certain reaction conditions. A carefully designed protocol is therefore essential to achieve high yields and purity. This document provides a detailed experimental protocol, an in-depth discussion of the reaction mechanism, and practical troubleshooting advice for researchers, scientists, and drug development professionals working with this class of compounds.

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle centered around a palladium complex, which alternates between Pd(0) and Pd(II) oxidation states.[1][7][8] The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of an organic halide (in this case, an aryl or heteroaryl halide) to a coordinatively unsaturated Pd(0) complex. This step forms a Pd(II) species.[7][8]

  • Transmetalation: The next crucial step is transmetalation, where the organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the Pd(II) complex. This step is facilitated by a base, which activates the boronic acid.[7][9]

  • Reductive Elimination: Finally, the two organic fragments on the Pd(II) complex couple and are eliminated, forming the desired C-C bond and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[1][7]

Suzuki_Miyaura_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product Ar-R Reductive_Elimination->Product RX R-X (Aryl/Heteroaryl Halide) RX->Oxidative_Addition ArB(OH)2 Ar-B(OH)2 (Boronic Acid) ArB(OH)2->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling with 3-(Pyridin-4-YL)thiophene-2-carbaldehyde

This protocol details a general procedure for the Suzuki-Miyaura cross-coupling of a halogenated 3-(Pyridin-4-YL)thiophene-2-carbaldehyde with an aryl or heteroaryl boronic acid.

Materials and Reagents
  • Halogenated 3-(Pyridin-4-YL)thiophene-2-carbaldehyde (e.g., 5-bromo-3-(pyridin-4-yl)thiophene-2-carbaldehyde) (1.0 equiv)

  • Aryl or heteroaryl boronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃) (2.0-3.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water, toluene/water, or DMF)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Step-by-Step Procedure
  • Reaction Setup: To an oven-dried Schlenk flask or microwave vial, add the halogenated 3-(pyridin-4-yl)thiophene-2-carbaldehyde (1.0 equiv), the aryl or heteroaryl boronic acid (1.2-1.5 equiv), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 equiv).

  • Degassing: Seal the flask with a septum and degas the mixture by evacuating and backfilling with an inert gas (e.g., argon or nitrogen) three times. This is crucial to prevent the oxidation of the Pd(0) catalyst and phosphine ligands.[10]

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. The total solvent volume should be sufficient to ensure good stirring and dissolution of the reagents.

  • Reaction: Place the reaction vessel in a preheated oil bath or microwave reactor and stir at the desired temperature (typically between 80-120 °C) for the specified time (typically 2-24 hours).[11] Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.[12]

Experimental_Workflow cluster_workflow Experimental Workflow A 1. Reagent Addition (Substrate, Boronic Acid, Catalyst, Base) B 2. Degassing (Evacuate/Backfill with Inert Gas) A->B C 3. Solvent Addition (Degassed Solvent) B->C D 4. Reaction (Heating and Stirring) C->D E 5. Workup (Extraction and Drying) D->E F 6. Purification (Column Chromatography) E->F G Pure Product F->G

Caption: A generalized workflow for a Suzuki-Miyaura coupling experiment.

Optimization of Reaction Parameters

The success of the Suzuki-Miyaura coupling of 3-(Pyridin-4-YL)thiophene-2-carbaldehyde hinges on the careful selection of several key parameters.

ParameterOptionsRationale and Considerations
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ with a ligandThe choice of catalyst and ligand is critical, especially for heteroaromatic substrates.[6] PdCl₂(dppf) is often effective for a broad range of substrates. For challenging couplings, a combination of a Pd(0) source like Pd₂(dba)₃ with a specialized ligand (e.g., a Buchwald ligand like SPhos) can be highly effective.[6]
Ligand PPh₃, dppf, Buchwald ligands (e.g., SPhos, XPhos)Electron-rich and sterically bulky phosphine ligands can promote the oxidative addition and reductive elimination steps and prevent catalyst deactivation.[13]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃The base activates the boronic acid for transmetalation.[9] The choice of base can significantly impact the reaction rate and yield. K₃PO₄ is often a good choice for heteroaromatic couplings.[14]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DMF, 2-MeTHFA mixture of an organic solvent and water is commonly used to dissolve both the organic and inorganic reagents.[1][15] The choice of solvent can also influence the reaction selectivity in some cases.[16]
Temperature 80-120 °CMany Suzuki couplings require heating to proceed at a reasonable rate.[10] The optimal temperature will depend on the reactivity of the specific substrates and the chosen catalyst system.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst, poor solubility of reagents, insufficient degassing.Use a fresh batch of catalyst and ensure rigorous degassing.[10] Screen different solvent systems to improve solubility.[17] Consider a more active catalyst/ligand system.
Homocoupling of Boronic Acid Presence of oxygen, use of a Pd(II) precatalyst.Improve the degassing procedure.[10] Start with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.[10]
Protodeborylation Presence of water and base, especially with electron-deficient heteroaryl boronic acids.Use anhydrous conditions if possible, although this can be challenging with boronic acids. Consider using a boronic ester (e.g., a pinacol ester) which can be more stable.[1]
Catalyst Deactivation Coordination of the pyridine nitrogen to the palladium center.Use a ligand that is a stronger binder to palladium than pyridine. Increase the catalyst loading.
Product Purification Difficulties Co-elution of starting materials or byproducts with the desired product.Optimize the solvent system for column chromatography.[12] An aqueous workup can help remove the base and some water-soluble impurities.[12]

Conclusion

The Suzuki-Miyaura cross-coupling of 3-(Pyridin-4-YL)thiophene-2-carbaldehyde provides a powerful and versatile method for the synthesis of complex heterobiaryl structures that are of significant interest in drug discovery and materials science. While the presence of the pyridine and thiophene heterocycles introduces specific challenges, a well-optimized protocol utilizing an appropriate palladium catalyst, ligand, base, and solvent system can lead to high yields of the desired products. The guidelines and troubleshooting advice presented in this application note are intended to provide a solid foundation for researchers to successfully implement and adapt this important transformation in their own synthetic endeavors.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Kinzel, T., et al. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • ACS Publications. A General Suzuki Cross-Coupling Reaction of Heteroaromatics Catalyzed by Nanopalladium on Amino-Functionalized Siliceous Mesocellular Foam. The Journal of Organic Chemistry. [Link]

  • Fairlamb, I. J. S. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Chemical Society Reviews. [Link]

  • ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]

  • RSC Publishing. Application of hindered ether solvents for palladium catalyzed Suzuki–Miyaura, Sonogashira and cascade Sonogashira cross-coupling reactions. Organic & Biomolecular Chemistry. [Link]

  • PMC. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]

  • ArODES. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]

  • ACS Publications. Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics. [Link]

  • ACS Publications. New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. [Link]

  • ChemRxiv. Base-Free Suzuki–Miyaura Cross-Coupling Reaction Mediated by Lewis Acids. [Link]

  • PMC. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. [Link]

  • ResearchGate. Effect of different bases on the Suzuki-Miyaura coupling. [Link]

  • OA Monitor Ireland. Heterogeneous Palladium Catalysts for Suzuki–Miyaura Coupling Reactions Involving Aryl Diazonium Salts. [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? [Link]

  • RSC Publishing. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. [Link]

  • Organic Synthesis. Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. How can I solve my problem with Suzuki coupling? [Link]

  • R Discovery. Ligand‐Free Suzuki Cross‐Coupling Reactions: Application to β‐Halo‐α,β‐Unsaturated Aldehydes. [Link]

  • Buchwald, S. L., et al. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. [Link]

  • ResearchGate. Nickel-catalyzed Suzuki–Miyaura cross-couplings of aldehydes. [Link]

  • Organic Chemistry Portal. Miyaura Borylation Reaction. [Link]

  • ResearchGate. Suzuki–Miyaura Coupling Reaction Product Isolation. [Link]

  • PMC. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. [Link]

  • ACS Publications. Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. Organic Letters. [Link]

  • RSC Publishing. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science. [Link]

  • PMC. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]

  • ACS Publications. Micellar Catalysis of Suzuki−Miyaura Cross-Couplings with Heteroaromatics in Water. Organic Letters. [Link]

  • MDPI. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. [Link]

  • RSC Publishing. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]

  • ACS Publications. Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (PDF) Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. [Link]

  • PMC. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. [Link]

  • MDPI. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]

  • Wiley Online Library. Tris[tri(2-thienyl)phosphine]palladium as the Catalyst Precursor for Thiophene-Based Suzuki-Miyaura Cross-Coupling and Polycondensation. [Link]

Sources

Application

Reductive amination procedures for 3-(Pyridin-4-YL)thiophene-2-carbaldehyde

Application Note: Reductive Amination of 3-(Pyridin-4-yl)thiophene-2-carbaldehyde Executive Summary The 3-(pyridin-4-yl)thiophene core is a privileged scaffold in medicinal chemistry, frequently utilized in the design of...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Reductive Amination of 3-(Pyridin-4-yl)thiophene-2-carbaldehyde

Executive Summary

The 3-(pyridin-4-yl)thiophene core is a privileged scaffold in medicinal chemistry, frequently utilized in the design of kinase inhibitors and G-protein-coupled receptor (GPCR) modulators. The functionalization of the C2-formyl group via reductive amination is a critical late-stage diversification strategy, providing a direct and atom-economical route to structurally diverse secondary and tertiary amines. This application note establishes robust, self-validating protocols for this transformation, detailing the mechanistic causality behind reagent selection, solvent effects, and pH control to ensure high-yield, reproducible synthesis.

Mechanistic Rationale & Expert Insights (E-E-A-T)

The reductive amination of aldehydes proceeds via a dynamic equilibrium: nucleophilic attack of the amine on the carbonyl forms a transient hemiaminal, which dehydrates to an electrophilic imine or iminium ion, followed by irreversible hydride reduction[1][2].

Expert Insight on Substrate Basicity: 3-(Pyridin-4-yl)thiophene-2-carbaldehyde presents a unique mechanistic challenge due to the basic pyridin-4-yl moiety (pKa ~5.2). When utilizing acid catalysts (e.g., acetic acid) to drive hemiaminal dehydration, the pyridine nitrogen competitively protonates. Therefore, a standard catalytic charge of acid is insufficient; an additional 1.0 to 1.5 equivalents of AcOH is required to neutralize the pyridine ring and achieve the optimal microenvironmental pH (6–7) for iminium formation[2].

Reagent Selection Causality:

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): The reagent of choice for secondary amines. It is mild, exhibits exceptional chemoselectivity for iminium ions over aldehydes, and avoids the generation of toxic cyanide byproducts[3][4]. It performs optimally in 1,2-dichloroethane (DCE)[3].

  • Sodium Cyanoborohydride (NaBH₃CN): The classic "Borch reductive amination" reagent[1][5]. It is highly stable in weakly acidic media and is strictly chemoselective[5][6]. However, trace free cyanide impurities require stringent analytical control, especially in pharmaceutical bioconjugation workflows where cyanohydrin side-products can form[7].

  • Amine Dehydrogenases (AmDHs): For the stereoselective synthesis of chiral primary amines, AmDHs coupled with formate dehydrogenase (Cb-FDH) offer a cutting-edge, biocatalytic alternative with perfect atom economy[8].

Data Presentation

Table 1: Reagent Selection Matrix for Thiophene-2-carbaldehydes

Reducing Agent Optimal Solvent Ideal Amine Type Key Mechanistic Advantage Ref.
NaBH(OAc)₃ DCE or THF Secondary Mild, non-toxic, highly chemoselective; high yields. [3][4]
NaBH₃CN MeOH or THF Primary / Secondary Stable at low pH; classic Borch conditions. [1][5]
NaBH₄ (Stepwise) MeOH Primary Prevents dialkylation via pre-formed imine reduction. [9][10]

| AmDH / Cb-FDH | Aqueous Buffer | Ammonia / Primary | Highly enantioselective (>99% ee); green chemistry. |[8] |

Table 2: Optimized Reaction Parameters for 3-(Pyridin-4-yl)thiophene-2-carbaldehyde

Parameter Protocol A (NaBH(OAc)₃) Protocol B (NaBH₃CN)
Aldehyde : Amine Ratio 1.0 : 1.1 1.0 : 1.2
Reducing Agent Eq. 1.4 - 1.5 1.2 - 1.5
Acid Catalyst (AcOH) 1.0 - 1.5 eq (due to pyridine) pH adjusted to ~6.0
Temperature 20 - 25 °C (Room Temp) 20 - 25 °C
Reaction Time 2 - 4 hours 12 - 16 hours

| In-Process Control (IPC) | LC-MS (Imine consumption) | TLC (Ninhydrin stain) |

Mandatory Visualization

Workflow A 3-(Pyridin-4-yl)thiophene- 2-carbaldehyde B Amine Addition (1.0 - 1.2 eq) A->B Solvent (DCE/MeOH) C Hemiaminal Intermediate B->C Nucleophilic Attack D Dehydration (-H2O) C->D Acid Catalysis E Imine / Iminium Ion D->E pH Control F Hydride Reduction E->F NaBH(OAc)3 / NaBH3CN G Target Amine Product F->G Workup & Isolation

Mechanistic workflow of the reductive amination of 3-(pyridin-4-yl)thiophene-2-carbaldehyde.

Self-Validating Experimental Protocols

Protocol A: Direct Reductive Amination with Secondary Amines using NaBH(OAc)₃

Causality: NaBH(OAc)₃ is utilized here because its steric bulk and electron-withdrawing acetate groups render it less reactive than NaBH₄, preventing the premature reduction of the unreacted aldehyde[3].

  • Preparation: Dissolve 3-(pyridin-4-yl)thiophene-2-carbaldehyde (1.0 mmol) and the secondary amine (1.1 mmol) in anhydrous 1,2-dichloroethane (DCE, 10 mL) under a nitrogen atmosphere.

  • Acidification: Add glacial acetic acid (1.2 mmol). Note: The excess acid compensates for the buffering effect of the pyridin-4-yl nitrogen.

  • Reduction: Add NaBH(OAc)₃ (1.5 mmol) portion-wise over 10 minutes to control mild exotherms. Stir at 20–25 °C for 2–4 hours.

  • Self-Validating Workup: Quench the reaction with 1N aqueous HCl (10 mL) and stir for 15 minutes. Extract with dichloromethane (DCM).

    • Validation Logic: The unreacted aldehyde and neutral impurities partition into the DCM layer. The target amine and the pyridine core are doubly protonated and remain in the aqueous layer.

  • Isolation: Basify the aqueous layer to pH 10 using 2N NaOH. Extract with ethyl acetate (3 x 15 mL). Dry the combined organic layers over Na₂SO₄ and concentrate in vacuo to yield the pure tertiary amine.

Protocol B: Stepwise Reductive Amination with Primary Amines using NaBH₄

Causality: Primary amines are highly susceptible to over-alkylation (dialkylation) under direct reductive amination conditions. Pre-forming the imine in methanol, followed by the addition of NaBH₄, strictly limits the reaction to mono-alkylation[9][10].

  • Imine Formation: Dissolve the aldehyde (1.0 mmol) and primary amine (1.05 mmol) in anhydrous methanol (10 mL). Add anhydrous MgSO₄ (2.0 mmol) as a desiccant to drive the equilibrium toward the imine. Stir at room temperature for 4 hours.

  • Filtration: Filter the mixture under nitrogen to remove MgSO₄, transferring the filtrate to a clean, dry flask cooled to 0 °C.

  • Reduction: Carefully add NaBH₄ (1.2 mmol) in small portions. Caution: Hydrogen gas evolution will occur.

  • Completion: Allow the reaction to warm to room temperature and stir for 1 hour. Quench with saturated aqueous NaHCO₃ and extract with ethyl acetate.

Protocol C: Biocatalytic Reductive Amination (Green Chemistry Approach)

Causality: For applications requiring strict enantiomeric purity (e.g., generating chiral primary amines), Amine Dehydrogenases (AmDHs) provide >99% ee. Coupling this with Formate Dehydrogenase (Cb-FDH) ensures continuous recycling of the NADH cofactor, driving the reaction to completion[8].

  • Buffer Preparation: Prepare a 100 mM ammonium formate buffer (pH 8.5) containing 1 mM NAD⁺.

  • Enzyme Loading: Add AmDH (2 mg/mL) and Cb-FDH (1 mg/mL) to the buffer.

  • Reaction: Introduce the aldehyde (10 mM final concentration, dissolved in 5% v/v DMSO for solubility). Incubate at 30 °C with gentle orbital shaking (150 rpm) for 24 hours.

  • Extraction: Adjust the pH to 11 with 1M NaOH and extract the chiral primary amine with methyl tert-butyl ether (MTBE).

Sources

Method

Application Note: Engineering Transition Metal Architectures Using 3-(Pyridin-4-YL)thiophene-2-carbaldehyde

Introduction & Mechanistic Rationale The rational design of transition metal complexes relies heavily on the geometric and electronic properties of the organic ligand. 3-(Pyridin-4-yl)thiophene-2-carbaldehyde (CAS: 16645...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The rational design of transition metal complexes relies heavily on the geometric and electronic properties of the organic ligand. 3-(Pyridin-4-yl)thiophene-2-carbaldehyde (CAS: 166450-81-3) represents a highly versatile, bifunctional scaffold for advanced coordination chemistry, metallodrug development, and the self-assembly of metal-organic frameworks (MOFs) 1.

Causality in Ligand Design: This molecule features three distinct reactive zones, each serving a specific mechanistic purpose in coordination chemistry:

  • The Aldehyde Moiety: Acts as an electrophilic hub for condensation with primary amines (e.g., hydrazides, thiosemicarbazides, or diamines), generating multidentate Schiff base ligands capable of N,S or N,O coordination 2.

  • The Thiophene Ring: Provides a soft sulfur donor atom. According to Hard-Soft Acid-Base (HSAB) theory, this sulfur preferentially coordinates to softer transition metals like Pd(II), Pt(II), and Ru(II), stabilizing low oxidation states and facilitating catalytic cross-coupling reactions 3.

  • The Pyridin-4-yl Group: Functions as a rigid, linear σ -donor and π -acceptor. Crucially, because the nitrogen is positioned at the para (4-) position relative to the thiophene attachment, it is sterically impossible for it to chelate the same metal center as the thiophene-imine pocket. This spatial divergence explicitly forces the system to act as a bridging ligand, driving the self-assembly of extended coordination polymers or enabling the stepwise synthesis of heterobimetallic complexes [[4]]().

Recent advances in skeletal editing have made the synthesis of complex thiophene-2-carbaldehydes from pyridine precursors highly efficient, underscoring the growing importance of this pharmacophore in drug discovery and materials science 5.

Experimental Workflows & Protocols

Workflow A 3-(Pyridin-4-YL)thiophene -2-carbaldehyde C Condensation Reaction (Reflux in EtOH, Acid Catalyst) A->C B Primary Amine (e.g., Thiosemicarbazide) B->C D Schiff Base Ligand (N, S, N-donor sites) C->D -H2O F Metallation & Self-Assembly (Room Temp / Reflux) D->F E Transition Metal Salt (e.g., Cu(II), Ru(II), Ni(II)) E->F G Coordination Polymer / Metallodrug Complex F->G Coordination

Workflow for the synthesis and metallation of 3-(pyridin-4-yl)thiophene-2-carbaldehyde Schiff base ligands.

Protocol A: Synthesis of the Multidentate Schiff Base Ligand

Objective: To convert the aldehyde into a chelating imine (Schiff base) using a representative amine (e.g., pyridine-4-carbohydrazide or thiosemicarbazide) to create a multidentate pocket 4.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of 3-(pyridin-4-yl)thiophene-2-carbaldehyde in 20 mL of anhydrous ethanol.

  • Amine Addition: Add 1.0 mmol of the primary amine (e.g., thiosemicarbazide) to the solution.

  • Catalysis & Reflux: Add 2–3 drops of glacial acetic acid to catalyze the nucleophilic addition. Reflux the mixture under continuous magnetic stirring at 80 °C for 3–4 hours.

  • Isolation: Cool the reaction mixture to 0–5 °C in an ice bath to induce precipitation. Filter the resulting solid under vacuum.

  • Purification: Wash the precipitate with cold ethanol and diethyl ether, then recrystallize from hot methanol.

  • Self-Validation:

    • Visual: The solution typically transitions from colorless to a vibrant yellow/orange upon imine formation.

    • Spectroscopic: Perform FT-IR. Successful condensation is validated by the complete disappearance of the aldehyde carbonyl stretch ( νC=O​ ) at ~1660 cm⁻¹ and the emergence of a sharp imine stretch ( νC=N​ ) at 1590–1610 cm⁻¹ 4.

Protocol B: Metallation and Self-Assembly of Transition Metal Complexes

Objective: To coordinate the Schiff base ligand to a transition metal to form bioactive or catalytic architectures 2.

Step-by-Step Methodology:

  • Solution Preparation: Dissolve 2.0 mmol of the synthesized Schiff base ligand in 25 mL of a methanol/dichloromethane (1:1 v/v) mixture to ensure complete solubility.

  • Metal Addition: Dissolve 1.0 mmol of the transition metal salt (e.g., CuCl2​⋅2H2​O or NiCl2​⋅6H2​O ) in 10 mL of methanol. Add this dropwise to the ligand solution over 15 minutes.

  • Reaction: Adjust the pH to ~7.0 using dilute methanolic KOH if deprotonation of the ligand is required (e.g., for hydrazones). Reflux the mixture for 4–6 hours.

  • Crystallization: Filter the hot solution to remove unreacted materials. Allow the filtrate to evaporate slowly at room temperature to yield X-ray quality crystals.

  • Self-Validation:

    • Conductivity: Measure molar conductivity in DMF. A value near zero indicates a non-electrolytic, neutral complex (e.g., [ML2​] ).

    • Magnetic Susceptibility: Cu(II) complexes should yield a magnetic moment ( μeff​ ) of ~1.7–1.9 B.M. (paramagnetic, d9 ), while Ni(II) square-planar complexes will be diamagnetic 4.

Data Presentation: Spectroscopic & Structural Signatures

To ensure rigorous validation of the synthesized compounds, compare your analytical results against the benchmark data summarized in the tables below.

Table 1: Diagnostic FT-IR and NMR Shifts for Validation

Functional Group / NucleusFree Ligand SignatureMetal Complex SignatureMechanistic Implication
FT-IR: ν(C=O) Aldehyde ~1660 cm⁻¹AbsentConfirms complete Schiff base condensation 4.
FT-IR: ν(C=N) Imine 1590–1610 cm⁻¹1570–1585 cm⁻¹Red-shift confirms azomethine nitrogen coordination to the metal 4.
FT-IR: ν(C−S−C) Thiophene ~850 cm⁻¹~820 cm⁻¹ or UnchangedShift indicates sulfur coordination; no shift means S is unbound 6.
¹H NMR: Azomethine (-CH=N-) ~8.4 ppm (singlet)~8.8 ppm (downfield)Electron density withdrawal by the metal center via σ -donation.

Table 2: Typical Coordination Geometries and Magnetic Properties

Metal IonExpected GeometryMagnetic BehaviorTypical Application
Cu(II) ( d9 )Distorted Octahedral / TetrahedralParamagnetic (~1.8 B.M.)DNA cleavage, ROS generation [[2]]().
Ni(II) ( d8 )Square PlanarDiamagneticCytotoxicity, Luminescence 7.
Ru(III) ( d5 )OctahedralParamagnetic (~1.9 B.M.)Anticancer metallodrugs, Catalysis [[4]]().
Pd(II) ( d8 )Square PlanarDiamagneticCross-coupling catalysis 3.

Biological & Catalytic Applications

Mechanism Complex Transition Metal Complex DNA DNA Intercalation (via Pyridine/Thiophene) Complex->DNA ROS ROS Generation (via Redox Metal) Complex->ROS Apoptosis Cancer Cell Apoptosis DNA->Apoptosis Strand Cleavage ROS->Apoptosis Oxidative Stress

Proposed mechanism of action for thiophene-2-carbaldehyde-derived metallodrugs in oncology.

Transition metal complexes derived from thiophene-2-carbaldehyde exhibit profound biological activities, particularly in oncology. The structural synergy between the lipophilic thiophene ring and the DNA-intercalating pyridine moiety allows these complexes to easily cross cellular membranes and target nuclear DNA 7.

Mechanistically, complexes such as [Ni(L)2​] or [Cu(L)2​] operate via dual pathways:

  • Intercalation: The planar aromatic systems (pyridine and thiophene) slip between DNA base pairs, disrupting replication machinery.

  • Oxidative Stress: Redox-active metal centers (like Cu and Ru) catalyze the Fenton-like generation of Reactive Oxygen Species (ROS), leading to irreversible DNA strand cleavage and subsequent cancer cell apoptosis 7.

References

  • 166450-81-3 | 3-(Pyridin-4-yl)thiophene-2-carbaldehyde , AiFChem, 1

  • Skeletal Editing of Pyridines to Thiophene-2-carbaldehydes , ChemRxiv, 5

  • Synthesis and Spectroscopic Studies of Copper(II) and Cobalt(II) Complexes with Tetradentate Ligand Derived from Thiophene-2-carbaldehyde , Chemistry and Materials Research, 2

  • Studies on the metal complexes of N'-(thiophen-2-yl-methylidene)- pyridine-4- carbohydrazide , Der Pharma Chemica, 4

  • Synthesis, characterization, identification and bioactivity of new transition-metal compounds from thiophene derivatives legand , Int. J. Biosci., 6

  • Biological activity of complexes derived from thiophene-2-carbaldehyde thiosemicarbazone. Crystal structure of[Ni(C(6)H(6)N(3)S(2))(2)] , PubMed / J Inorg Biochem., 7

  • Ligand Rearrangement Leads to Tetrahydrothiophene-Functionalized N,S-Heterocyclic Carbene Palladium(II) Complexes , Organometallics - ACS Publications, 3

Sources

Application

Application Notes and Protocols for Knoevenagel Condensation Reactions Involving 3-(Pyridin-4-YL)thiophene-2-carbaldehyde

Introduction The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, celebrated for its efficiency in creating α,β-unsaturated compounds from the reaction of an aldehyde or ket...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, celebrated for its efficiency in creating α,β-unsaturated compounds from the reaction of an aldehyde or ketone with an active methylene compound.[1] This reaction is catalyzed by a base, typically a weak amine like piperidine, and proceeds through a nucleophilic addition followed by a dehydration step.[2] The products of this reaction are not only pivotal intermediates in the synthesis of complex molecules but also frequently exhibit significant biological activity.[3][4]

This guide focuses on the application of the Knoevenagel condensation to a specific and medicinally relevant heterocyclic aldehyde: 3-(Pyridin-4-YL)thiophene-2-carbaldehyde. The fusion of the pyridine and thiophene scaffolds in this molecule presents a unique starting point for the synthesis of novel compounds with potential applications in drug discovery. The electron-withdrawing nature of the pyridine ring can influence the reactivity of the aldehyde, making the exploration of its condensation reactions particularly interesting. The resulting vinyl-bridged heteroaromatic systems are of significant interest to medicinal chemists for their potential as kinase inhibitors, anticancer agents, and other therapeutic roles.[4]

These application notes provide a comprehensive overview, from the synthesis of the starting aldehyde to detailed protocols for its condensation with various active methylene compounds, and the characterization of the resulting products.

Synthesis of 3-(Pyridin-4-YL)thiophene-2-carbaldehyde

The synthesis of 3-substituted thiophene-2-carbaldehydes from pyridinium salts has been demonstrated as a viable synthetic route.[5][6] This "skeletal editing" approach allows for the transformation of a pyridine ring into a thiophene ring. Below is a representative protocol for the synthesis of 3-(Pyridin-4-YL)thiophene-2-carbaldehyde, adapted from established methodologies.

Protocol 1: Synthesis of 3-(Pyridin-4-YL)thiophene-2-carbaldehyde

Materials:

  • 4-Phenylpyridine

  • 1-Chloro-2,4-dinitrobenzene

  • Acetone or Ethanol

  • Pyrrolidine

  • Elemental Sulfur (S₈)

  • Potassium tert-butoxide (KOtBu)

  • Chloroform (CHCl₃)

  • Dimethylsulfoxide (DMSO)

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Zincke Salt:

    • In a round-bottom flask, dissolve 4-phenylpyridine (1.0 eq) in acetone or ethanol.

    • Add 1-chloro-2,4-dinitrobenzene (1.6 eq) to the solution.

    • Heat the mixture at 60-80 °C for 24 hours.

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Wash the resulting crude product with ethyl acetate to yield the N-(2,4-dinitrophenyl)pyridinium salt (Zincke salt).[6]

  • Skeletal Editing to Thiophene-2-carbaldehyde:

    • To a flask containing the Zincke salt (1.0 eq), add chloroform.

    • Add pyrrolidine (2.5 eq) dropwise and stir at room temperature for 1 hour.

    • Remove the solvent under reduced pressure.

    • To the residue, add elemental sulfur (2.0 eq), potassium tert-butoxide (1.0 eq), and DMSO.

    • Heat the reaction mixture to 100 °C and stir for 12 hours.[6]

    • After cooling, quench the reaction with water and extract with ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel to obtain 3-(Pyridin-4-YL)thiophene-2-carbaldehyde.

Visualization of Synthetic Pathway

G cluster_0 Step 1: Zincke Salt Formation cluster_1 Step 2: Skeletal Editing 4-Phenylpyridine 4-Phenylpyridine Zincke_Salt N-(2,4-dinitrophenyl)-4-phenylpyridinium salt 4-Phenylpyridine->Zincke_Salt Acetone/Ethanol, 60-80°C 1-Chloro-2,4-dinitrobenzene 1-Chloro-2,4-dinitrobenzene 1-Chloro-2,4-dinitrobenzene->Zincke_Salt Final_Product 3-(Pyridin-4-YL)thiophene-2-carbaldehyde Zincke_Salt->Final_Product 1. Pyrrolidine, CHCl₃ 2. S₈, KOtBu, DMSO, 100°C Pyrrolidine Pyrrolidine S8_KOtBu S₈, KOtBu, DMSO

Caption: Synthesis of 3-(Pyridin-4-YL)thiophene-2-carbaldehyde.

Knoevenagel Condensation Protocols

The following protocols detail the Knoevenagel condensation of 3-(Pyridin-4-YL)thiophene-2-carbaldehyde with two common active methylene compounds: malononitrile and ethyl cyanoacetate. These reactions are typically catalyzed by a weak base such as piperidine.[7]

Protocol 2: Reaction with Malononitrile

This reaction yields (E/Z)-2-(3-(pyridin-4-yl)thiophen-2-yl)methylene)malononitrile, a precursor for various heterocyclic syntheses.

Materials:

  • 3-(Pyridin-4-YL)thiophene-2-carbaldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Ethanol (10 mL)

  • Piperidine (catalytic amount, ~0.1 mmol)

  • Round-bottom flask (25 mL)

  • Magnetic stirrer and stir bar

  • TLC plates (silica gel)

  • Hexane and Ethyl acetate for TLC

Procedure:

  • In a 25 mL round-bottom flask, dissolve 3-(Pyridin-4-YL)thiophene-2-carbaldehyde (1.0 mmol) and malononitrile (1.0 mmol) in ethanol (10 mL).

  • Add a catalytic amount of piperidine (~0.1 mmol) to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (e.g., 7:3) solvent system. The reaction is complete when the aldehyde spot disappears.

  • Upon completion, a solid product may precipitate. If so, filter the solid, wash with cold ethanol, and dry.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to obtain the pure product.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).

Protocol 3: Reaction with Ethyl Cyanoacetate

This protocol yields ethyl (E/Z)-2-cyano-3-(3-(pyridin-4-yl)thiophen-2-yl)acrylate, a versatile intermediate for further chemical transformations.

Materials:

  • 3-(Pyridin-4-YL)thiophene-2-carbaldehyde (1.0 mmol)

  • Ethyl cyanoacetate (1.0 mmol)

  • Ethanol (10 mL)

  • Piperidine (catalytic amount, ~0.1 mmol)

  • Round-bottom flask (25 mL) with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • TLC plates (silica gel)

  • Hexane and Ethyl acetate for TLC and column chromatography

Procedure:

  • To a 25 mL round-bottom flask equipped with a reflux condenser, add 3-(Pyridin-4-YL)thiophene-2-carbaldehyde (1.0 mmol) and ethyl cyanoacetate (1.0 mmol) in ethanol (10 mL).

  • Add a catalytic amount of piperidine (~0.1 mmol).

  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol).

  • Monitor the reaction by TLC using a hexane:ethyl acetate (e.g., 8:2) eluent.

  • After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure product.

  • Characterize the final product by spectroscopic methods.

Data Presentation: Expected Products and Conditions
AldehydeActive Methylene CompoundCatalystSolventConditionsExpected Product
3-(Pyridin-4-YL)thiophene-2-carbaldehydeMalononitrilePiperidineEthanolRoom Temperature(E/Z)-2-((3-(pyridin-4-yl)thiophen-2-yl)methylene)malononitrile
3-(Pyridin-4-YL)thiophene-2-carbaldehydeEthyl CyanoacetatePiperidineEthanolRefluxEthyl (E/Z)-2-cyano-3-(3-(pyridin-4-yl)thiophen-2-yl)acrylate
3-(Pyridin-4-YL)thiophene-2-carbaldehydeMalonic AcidPyridineN/AHeating(E)-3-(3-(pyridin-4-yl)thiophen-2-yl)acrylic acid (after decarboxylation)[8]
3-(Pyridin-4-YL)thiophene-2-carbaldehydeBarbituric AcidWaterWaterStirring5-((3-(pyridin-4-yl)thiophen-2-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione

Mechanistic Insights

The Knoevenagel condensation proceeds through a well-established mechanism. The base plays a crucial role in the initial deprotonation of the active methylene compound to form a resonance-stabilized carbanion (enolate).[9] This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of the aldehyde, forming a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the final α,β-unsaturated product.[2]

Visualization of the Knoevenagel Condensation Mechanism

G cluster_0 Knoevenagel Condensation Mechanism Base Base (e.g., Piperidine) Carbanion [Z-CH-Z']⁻ (Carbanion) Base->Carbanion Intermediate Tetrahedral Intermediate Carbanion->Intermediate Nucleophilic Attack Aldehyde R-CHO (3-(Pyridin-4-YL)thiophene-2-carbaldehyde) Aldehyde->Intermediate Product R-CH=C(Z)Z' (α,β-unsaturated product) Intermediate->Product Dehydration Water H₂O

Caption: Mechanism of the Knoevenagel condensation.

Experimental Workflow

A typical workflow for the synthesis and purification of Knoevenagel condensation products is outlined below. This process ensures the efficient isolation and characterization of the target compounds.

G Reaction Reaction Setup (Stirring/Heating) Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Workup Workup (Filtration or Solvent Removal) Monitoring->Workup Reaction Complete Purification Purification (Recrystallization or Chromatography) Workup->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization End Pure Product Characterization->End

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Method

Application Notes and Protocols: Synthesis and Application of Thophene-Based Organic Semiconductors from 3-(Pyridin-4-YL)thiophene-2-carbaldehyde

Abstract: This document provides a comprehensive guide for the synthesis, characterization, and application of novel thiophene-based organic semiconductors derived from the versatile precursor, 3-(Pyridin-4-YL)thiophene-...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive guide for the synthesis, characterization, and application of novel thiophene-based organic semiconductors derived from the versatile precursor, 3-(Pyridin-4-YL)thiophene-2-carbaldehyde. Detailed protocols for the synthesis of the precursor, subsequent polymerization via Suzuki and Stille coupling reactions, and the fabrication of organic thin-film transistors (OTFTs) are presented. This guide is intended for researchers, scientists, and professionals in drug development and organic electronics, offering in-depth technical details and the scientific rationale behind the experimental procedures.

Introduction: The Promise of Pyridine-Functionalized Thiophene Semiconductors

Thiophene-based conjugated polymers have been at the forefront of organic electronics research, demonstrating significant potential in applications such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).[1][2] The performance of these materials is intrinsically linked to their molecular structure, which dictates their charge transport properties, film morphology, and energy levels.[1] The incorporation of a pyridine moiety into the thiophene backbone, as with 3-(Pyridin-4-YL)thiophene-2-carbaldehyde, offers a unique opportunity to fine-tune the electronic properties of the resulting semiconductor. The nitrogen atom in the pyridine ring can influence the material's electron affinity and facilitate intermolecular interactions, potentially enhancing charge transport.[3][4]

The aldehyde functionality on the thiophene ring serves as a versatile handle for a variety of chemical transformations.[1][5][6][7][8] This allows for the synthesis of a diverse library of semiconducting polymers through established cross-coupling reactions like Suzuki and Stille polycondensation.[9] This application note will detail the synthetic pathways to leverage this precursor for the creation of high-performance organic semiconductors and their subsequent integration into electronic devices.

Synthesis of the Precursor: 3-(Pyridin-4-YL)thiophene-2-carbaldehyde

The synthesis of the key precursor, 3-(Pyridin-4-YL)thiophene-2-carbaldehyde, is a critical first step. A reliable method involves a Suzuki-Miyaura cross-coupling reaction between a protected 3-bromothiophene-2-carbaldehyde and a pyridine-4-boronic acid derivative. The aldehyde group is often protected to prevent unwanted side reactions during the coupling process.

Protocol 2.1: Synthesis of 3-(Pyridin-4-YL)thiophene-2-carbaldehyde

Materials:

  • 3-Bromothiophene-2-carbaldehyde

  • Pyridine-4-boronic acid pinacol ester

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Protection of the Aldehyde (Optional but Recommended): In a round-bottom flask, dissolve 3-bromothiophene-2-carbaldehyde in toluene. Add ethylene glycol and a catalytic amount of p-toluenesulfonic acid. Reflux the mixture with a Dean-Stark apparatus to remove water. After completion, neutralize with NaHCO₃, extract with an organic solvent, and dry over MgSO₄. Purify the resulting acetal-protected compound by column chromatography.

  • Suzuki-Miyaura Coupling: In a separate flask, combine the protected 3-bromothiophene-2-carbaldehyde (1.0 eq), pyridine-4-boronic acid pinacol ester (1.2 eq), Pd(OAc)₂ (0.02 eq), and PPh₃ (0.08 eq) in a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

  • Add K₂CO₃ (2.0 eq) to the mixture.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 20-30 minutes.

  • Heat the reaction mixture to 80-90 °C and stir vigorously under an inert atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Deprotection: Dissolve the crude product in a mixture of acetone and 1M HCl. Stir at room temperature until the deprotection is complete (monitored by TLC).

  • Neutralize the reaction with a saturated NaHCO₃ solution and extract with an organic solvent.

  • Dry the organic layer over MgSO₄, filter, and concentrate.

  • Purify the final product, 3-(Pyridin-4-YL)thiophene-2-carbaldehyde, by silica gel column chromatography.

Causality: The choice of a palladium catalyst and a phosphine ligand is crucial for an efficient Suzuki-Miyaura reaction.[10][11][12] The base (K₂CO₃) is essential for the transmetalation step in the catalytic cycle.[9] Protecting the aldehyde group prevents potential side reactions with the boronic acid or the basic conditions.

Polymerization to Thiophene-Based Organic Semiconductors

The aldehyde group of 3-(Pyridin-4-YL)thiophene-2-carbaldehyde can be converted into other functional groups suitable for polymerization. For instance, it can be oxidized to a carboxylic acid and then to an acid chloride, or reduced to an alcohol followed by conversion to a halide, creating a monomer for polycondensation reactions. More commonly, the aldehyde can be used to synthesize more complex monomers. For this guide, we will focus on converting the precursor into a dibromo-functionalized monomer for subsequent polymerization.

Monomer Synthesis from 3-(Pyridin-4-YL)thiophene-2-carbaldehyde

A plausible synthetic route involves the conversion of the aldehyde to a more stable group and subsequent halogenation of the thiophene ring at the 5-position and potentially another reactive site on a coupled aromatic ring. For simplicity, we will describe a general polymerization strategy assuming a suitable dihalo-monomer derived from our precursor is available.

Polymerization via Suzuki Coupling

Suzuki polycondensation is a powerful method for synthesizing conjugated polymers.[10][11] It involves the reaction of a dihaloaromatic monomer with an aromatic diboronic acid or ester in the presence of a palladium catalyst and a base.

Materials:

  • Dibromo-monomer derived from 3-(Pyridin-4-YL)thiophene-2-carbaldehyde

  • Aromatic diboronic acid or ester (e.g., 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Toluene/Water or other biphasic solvent system

  • Methanol

  • Soxhlet extraction apparatus

Procedure:

  • In a Schlenk flask, dissolve the dibromo-monomer (1.0 eq) and the aromatic diboronic ester (1.0 eq) in toluene.

  • Prepare an aqueous solution of K₂CO₃ (3-4 eq).

  • Degas both the monomer solution and the base solution separately by bubbling with argon for 30 minutes.[9]

  • Add the K₂CO₃ solution to the monomer solution, followed by the addition of Pd(PPh₃)₄ (0.02 eq).[9]

  • Heat the biphasic mixture to 90 °C and stir vigorously for 24-48 hours under an inert atmosphere.[9]

  • After cooling to room temperature, separate the organic layer and wash with water and brine.[9]

  • Precipitate the polymer by pouring the organic solution into methanol.[9]

  • Filter the polymer and wash with methanol.[9]

  • Purify the polymer by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, and finally chloroform or chlorobenzene) to remove oligomers and catalyst residues.

  • Dry the polymer under vacuum.

Polymerization via Stille Coupling

Stille coupling is another widely used method for synthesizing conjugated polymers, reacting an organostannane with an organic halide.[13][14] It is known for its high tolerance to a wide variety of functional groups.[14]

Materials:

  • Dihalo-monomer derived from 3-(Pyridin-4-YL)thiophene-2-carbaldehyde

  • Distannyl aromatic comonomer (e.g., 2,5-bis(trimethylstannyl)thiophene)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Anhydrous, degassed solvent (e.g., toluene or DMF)

  • Methanol

  • Soxhlet extraction apparatus

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve the dihalo-monomer (1.0 eq) and the distannyl comonomer (1.0 eq) in anhydrous, degassed toluene.

  • In a separate flask, prepare the catalyst by dissolving Pd₂(dba)₃ and P(o-tol)₃ in a small amount of the same solvent.

  • Add the catalyst solution to the monomer solution.

  • Heat the reaction mixture to 90-110 °C and stir for 24-72 hours under an inert atmosphere.

  • Cool the reaction mixture and precipitate the polymer by pouring it into methanol.

  • Filter the polymer and wash with methanol.

  • Purify the polymer by Soxhlet extraction as described in the Suzuki protocol.

  • Dry the polymer under vacuum.

Expertise & Experience: The choice between Suzuki and Stille coupling often depends on monomer availability and stability, as well as considerations of byproduct toxicity.[9] Stille coupling often uses organotin compounds, which are toxic, whereas Suzuki coupling byproducts are generally less harmful.[9] The molecular weight and polydispersity of the resulting polymer are highly dependent on the purity of the monomers and the precise stoichiometry.

Characterization of the Organic Semiconductor

A thorough characterization of the synthesized polymer is essential to understand its properties and predict its performance in electronic devices.

Technique Information Obtained
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirms the chemical structure and purity of the polymer.
Gel Permeation Chromatography (GPC) Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
UV-Visible-Near Infrared (UV-Vis-NIR) Spectroscopy Investigates the electronic absorption properties and determines the optical bandgap of the material in solution and as a thin film.[5][7]
Cyclic Voltammetry (CV) Determines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.
Thermogravimetric Analysis (TGA) Evaluates the thermal stability of the polymer.
Atomic Force Microscopy (AFM) Characterizes the surface morphology and roughness of the thin film.[15]

Trustworthiness: Each characterization technique provides a piece of the puzzle. For instance, GPC data on molecular weight should be correlated with the observed electronic properties from UV-Vis and CV. A high molecular weight polymer with a narrow PDI is generally desirable for good film-forming properties and device performance.

Fabrication of Organic Thin-Film Transistors (OTFTs)

The performance of the synthesized organic semiconductor can be evaluated by fabricating and testing an OTFT.[16][17] A common device architecture is the bottom-gate, bottom-contact (BGBC) structure.

Protocol 5.1: Fabrication of a BGBC OTFT

Materials:

  • Synthesized thiophene-based polymer

  • Heavily n-doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer (serves as gate and dielectric)

  • Gold (Au) for source and drain electrodes

  • Organic solvent for polymer solution (e.g., chloroform, chlorobenzene, or dichlorobenzene)

  • Substrate cleaning solvents (acetone, isopropanol)

  • (Optional) Self-assembled monolayer (SAM) treatment (e.g., octadecyltrichlorosilane - OTS)

Procedure:

  • Substrate Cleaning: Clean the Si/SiO₂ substrate by sonicating in acetone and then isopropanol for 15 minutes each. Dry the substrate with a stream of nitrogen.

  • (Optional) Surface Treatment: Treat the SiO₂ surface with a SAM like OTS to improve the interface with the organic semiconductor. This can be done by vapor deposition or solution-phase treatment.

  • Electrode Deposition: Deposit the gold source and drain electrodes onto the SiO₂ surface using thermal evaporation through a shadow mask.[18] The channel length (L) and width (W) are defined by the mask.

  • Semiconductor Deposition: Prepare a solution of the synthesized polymer in a suitable organic solvent (e.g., 5-10 mg/mL). Deposit the polymer film onto the substrate using spin-coating. The spin speed and time will determine the film thickness.

  • Annealing: Anneal the device at a temperature below the polymer's decomposition temperature (determined by TGA) to remove residual solvent and improve the film morphology. This is typically done in a nitrogen-filled glovebox.

  • Characterization: Characterize the electrical performance of the OTFT using a semiconductor parameter analyzer in a probe station. Measure the output and transfer characteristics to determine key parameters like charge carrier mobility, on/off ratio, and threshold voltage.

Visualization of Experimental Workflow:

OTFT_Fabrication cluster_prep Substrate Preparation cluster_fab Device Fabrication cluster_char Characterization Cleaning Substrate Cleaning Surface_Treatment Surface Treatment (OTS) Cleaning->Surface_Treatment Electrode_Deposition Electrode Deposition (Au) Surface_Treatment->Electrode_Deposition Semiconductor_Deposition Semiconductor Deposition Electrode_Deposition->Semiconductor_Deposition Annealing Annealing Semiconductor_Deposition->Annealing Electrical_Characterization Electrical Characterization Annealing->Electrical_Characterization

Caption: Workflow for the fabrication of a bottom-gate, bottom-contact OTFT.

Conclusion

This application note has provided a detailed guide for the synthesis of thiophene-based organic semiconductors from the versatile precursor 3-(Pyridin-4-YL)thiophene-2-carbaldehyde. By following the outlined protocols for synthesis, polymerization, and device fabrication, researchers can explore the potential of this class of materials for various applications in organic electronics. The inclusion of the pyridine moiety and the flexibility of the aldehyde functionality offer a rich platform for the design and development of next-generation organic semiconducting materials.

References

  • Jiang, S., Dai, Q. Y., Guo, J. H., & Li, Y. (2022). In-situ/operando characterization techniques for organic semiconductors and devices. Journal of Semiconductors, 43(4), 041101.
  • Briseno, A. L., Mannsfeld, S. C., Ling, M. M., Liu, S., Tseng, R. J., Reese, C., ... & Bao, Z. (2006). Patterning of organic single-crystal transistor arrays.
  • Jiang, S., Dai, Q. Y., Guo, J. H., & Li, Y. (2022). In-situ/operando characterization techniques for organic semiconductors and devices. Journal of Semiconductors, 43(4), 041101.
  • Jiang, S., Dai, Q. Y., Guo, J. H., & Li, Y. (2022). In-situ/operando characterization techniques for organic semiconductors and devices. Journal of Semiconductors, 43(4), 041101.
  • The Role of Thiophene Aldehydes in Advancing OFET Performance. (n.d.).
  • Liu, J., Zhang, R., & Lu, J. (2015). Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)
  • Optical Characterization of Organic Semiconductors by Spectroscopic Ellipsometry. (n.d.). HORIBA.
  • Liu, J., Zhang, R., & Lu, J. (2015). Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)
  • Fabrication and characterisation of organic thin-film transistors for sensing applic
  • Stille vs.
  • Das, S., Watson, G., & Park, J. (2019). Fabrication of Organic Thin Film Transistors using Inkjet Printing of PEDOT:PSS. University of Pennsylvania.
  • FABRICATION AND CHARACTERIZATION OF ADVANCED ORGANIC THIN FILM TRANSISTORS. (n.d.). fedOA.
  • Synthesis of thieno[3,2-b]thiophene polymer through Stille coupling reaction. (n.d.).
  • Fabrication and Characterization of Organic Field Effect Transistor. (n.d.).
  • D'Accolti, L., Colafemmina, G., D'Aiuto, V., Ballistreri, F. P., Cagnotto, R., Cardone, A., ... & Gallo, E. (2022). 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. RSC Advances, 12(15), 9239-9250.
  • Fabrication, characterization, numerical simulation and compact modeling of P3HT based organic thin film transistors. (n.d.). Researching.
  • Synthesis of hyperbranched polythiophene with a controlled degree of branching via catalyst-transfer Suzuki–Miyaura coupling reaction. (n.d.). Polymer Chemistry.
  • Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based c
  • Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. (n.d.). Wiley-VCH.
  • Thiophene-Based Aldehyde Derivatives for Functionalizable and Adhesive Semiconducting Polymers. (2020). PubMed.
  • Stille Polycondensation for Synthesis of Functional M
  • Thiophene-Based Aldehyde Derivatives for Functionalizable and Adhesive Semiconducting Polymers. (2020).
  • Thiophene-Based Aldehyde Derivatives for Functionalizable and Adhesive Semiconducting Polymers. (2020).
  • Thiophene and Derivatives for Use in Pyridazines and Thiapentalenes. (n.d.). TopSCHOLAR.
  • Synthesis of Mixed Thiophene/Furan Oligomers by Stille Coupling. (n.d.).
  • Thiophene-Based Aldehyde Derivatives for Functionalizable and Adhesive Semiconducting Polymers. (2020).
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). PMC.
  • Thiophene-based pyridine derivatives: synthesis, crystal structures, two-photon absorption properties and bio-imaging applications in the near-IR region. (n.d.). New Journal of Chemistry.
  • 166450-81-3 | 3-(Pyridin-4-yl)thiophene-2-carbaldehyde. (n.d.). AiFChem.
  • Skeletal Editing of Pyridines to Thiophene-2-carbaldehydes. (n.d.). ChemRxiv.
  • Synthesis of Some Thiophene, Imidazole and Pyridine Derivatives Exhibiting Good Anti-Inflammatory and Analgesic Activities. (n.d.).
  • Piperidine and Pyridine Series Lead-Free Dion–Jacobson Phase Tin Perovskite Single Crystals and Their Applications for Field-Effect Transistors. (2024). ACS Nano.
  • Skeletal Editing of Pyridines to Thiophene-2-Carbaldehydes. (2025). CCS Chemistry.
  • Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evalu
  • Skeletal Editing of Pyridines to Thiophene-2-carbaldehydes. (2025). ChemRxiv.

Sources

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield in 3-(Pyridin-4-YL)thiophene-2-carbaldehyde synthesis

Welcome to the Technical Support Center for Heteroaryl Cross-Coupling. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic bottlenecks encountered during the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heteroaryl Cross-Coupling. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic bottlenecks encountered during the synthesis of 3-(Pyridin-4-yl)thiophene-2-carbaldehyde .

This specific molecule presents a "perfect storm" of synthetic challenges: an electron-deficient and sterically hindered thiophene bromide, a highly base-sensitive formyl group, and a heteroaryl boronic acid that is notorious for rapid protodeboronation. To achieve high yields, we must move beyond standard protocols and engineer a reaction environment that kinetically favors transmetalation while suppressing degradation pathways.

PART 1: Mechanistic Causality & Pathway Analysis

To troubleshoot effectively, we must first map the competing kinetic pathways in this specific Suzuki-Miyaura coupling. The diagram below illustrates the productive catalytic cycle alongside the two primary failure modes: Catalyst Deactivation and Protodeboronation .

SuzukiCycle Pd0 Pd(0)Lₙ Active Catalyst OA Oxidative Addition [Pd(II)(Ar)BrLₙ] Pd0->OA + Ar-Br PdBlack Pd Black (Catalyst Deactivation) Pd0->PdBlack Heteroatom Coordination (Pyridine/Sulfur) TM Transmetalation [Pd(II)(Ar)(Ar')Lₙ] OA->TM + Base, Ar'-B(OH)₂ Prod 3-(Pyridin-4-yl)thiophene- 2-carbaldehyde TM->Prod Reductive Elimination Prod->Pd0 Regeneration ArBr 3-Bromothiophene- 2-carbaldehyde ArBr->OA ArB Pyridin-4-ylboronic acid ArB->TM Proto Pyridine (Protodeboronation) ArB->Proto Aqueous Base (Slow Transmetalation)

Catalytic cycle of 3-(Pyridin-4-yl)thiophene-2-carbaldehyde synthesis and failure pathways.

PART 2: Troubleshooting Guide & FAQs

Q1: My reaction yields <20% of the desired product, and GC-MS/NMR indicates massive amounts of deboronated pyridine. What is happening? A: You are encountering base-promoted protodeboronation, a notorious failure mode for electron-deficient heteroaryl boronic acids[1]. Pyridin-4-ylboronic acid is highly electrophilic at the boron center. In basic aqueous media, the C–B bond undergoes rapid hydrolytic cleavage. If the transmetalation step of your catalytic cycle is slower than this hydrolysis, the boronic acid is destroyed before it can couple. The Fix: You must invert the kinetic relationship by accelerating transmetalation. Switch from outdated catalysts like Pd(PPh₃)₄ to highly active dialkylbiarylphosphine precatalysts such as XPhos Pd G3 or G4[2],[3]. Furthermore, consider using the pinacol ester (pyridin-4-ylboronic acid pinacol ester) to facilitate a "slow-release" mechanism, keeping the instantaneous concentration of the vulnerable boronic acid low.

Q2: The reaction mixture turns into a black suspension within 15 minutes, and starting material remains unconsumed. Why is the catalyst dying? A: The black precipitate is "Pd black," an agglomeration of inactive Palladium(0). This substrate pairing is a worst-case scenario for catalyst poisoning: both the pyridine nitrogen and the thiophene sulfur are excellent σ-donors that can outcompete weak ligands (like triphenylphosphine) for coordination to the Pd center[4]. Once the stabilizing ligands are stripped away, the naked Pd(0) atoms aggregate and crash out of solution. The Fix: Employ a bulky, strongly coordinating ligand. XPhos is exceptionally effective here; its massive steric profile prevents the formation of off-cycle bis-ligated complexes and physically shields the Pd center from multi-heteroatom poisoning[3].

Q3: The cross-coupling seems to proceed, but I am losing the aldehyde proton (~9.8 ppm) in my crude NMR, resulting in a complex mixture. How do I protect the formyl group? A: The C2-formyl group renders the thiophene ring highly electron-deficient. While this accelerates oxidative addition at the C3-bromide, it also makes the aldehyde highly susceptible to nucleophilic attack. Using strong bases (e.g., NaOH, KOH) or primary/secondary alcohols (e.g., EtOH) at elevated temperatures triggers base-catalyzed hydration, acetalization, or Cannizzaro disproportionation. The Fix: Modulate your base strength and solvent environment. Use a milder, anhydrous-compatible base like K₃PO₄ or K₂CO₃. Shift your solvent system to a predominantly aprotic mixture, such as 1,4-Dioxane/H₂O (10:1 v/v), and strictly limit the reaction temperature to 80 °C.

PART 3: Quantitative Data & Condition Matrix

The following table summarizes the causality of condition changes and their direct impact on the reaction yield.

Catalyst SystemBaseSolvent SystemTempYieldMechanistic Observation
Pd(PPh₃)₄ (5 mol%)Na₂CO₃Toluene/EtOH/H₂O90 °C<15%Rapid protodeboronation; severe aldehyde degradation.
Pd(dppf)Cl₂ (5 mol%)K₂CO₃1,4-Dioxane/H₂O (5:1)80 °C45-50%Moderate conversion; Pd black precipitation observed mid-reaction.
XPhos Pd G3 (2 mol%) K₃PO₄ 1,4-Dioxane/H₂O (10:1) 80 °C >85% Clean conversion; transmetalation outcompetes degradation.

PART 4: Self-Validating Experimental Protocol

Objective: Synthesis of 3-(Pyridin-4-yl)thiophene-2-carbaldehyde via an optimized, high-yielding Suzuki-Miyaura coupling. Mechanistic Safeguards: XPhos Pd G3 ensures rapid transmetalation[2]; K₃PO₄ prevents aldehyde degradation; a 10:1 Dioxane/H₂O ratio minimizes protodeboronation[1].

Step-by-Step Methodology:

  • Reagent Assembly: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromothiophene-2-carbaldehyde (1.0 equiv, 1.0 mmol), pyridin-4-ylboronic acid pinacol ester (1.5 equiv, 1.5 mmol), anhydrous K₃PO₄ (2.0 equiv, 2.0 mmol), and XPhos Pd G3 (0.02 equiv, 2 mol%).

  • Atmospheric Control (Critical): Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with ultra-pure Argon. Repeat this cycle three times. (Causality: O₂ promotes phosphine oxidation and accelerates Pd black formation).

  • Solvent Introduction: Add 10 mL of a pre-degassed mixture of 1,4-Dioxane and deionized H₂O (10:1 v/v) via syringe.

  • Catalytic Activation: Heat the reaction mixture to 80 °C in a pre-heated oil bath. Stir vigorously for 4–6 hours. Monitor via TLC or LC-MS until the bromide is fully consumed. (Causality: Limiting the temperature to 80 °C prevents thermal degradation of the formyl group).

  • Quench & Extraction: Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and quench with saturated aqueous NH₄Cl (10 mL). Separate the organic layer, extract the aqueous layer with EtOAc (2 × 15 mL), wash the combined organics with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient) to yield the pure 3-(Pyridin-4-yl)thiophene-2-carbaldehyde.

PART 5: References

  • Title: Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids | The Journal of Organic Chemistry Source: ACS Publications URL: [Link]

  • Title: Novel Small-Molecule Atypical Chemokine Receptor 3 Agonists: Design, Synthesis, and Pharmacological Evaluation for Antiplatelet Therapy | Journal of Medicinal Chemistry Source: ACS Publications URL: [Link]

  • Title: trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications | ACS Omega Source: ACS Publications URL: [Link]

  • Title: Palladium(0) Catalyzed Synthesis of (E)-4-Bromo- N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction Source: Molecules (PubMed) URL: [Link]

Sources

Optimization

Technical Support Center: Optimizing Catalyst Loading for 3-(Pyridin-4-yl)thiophene-2-carbaldehyde Cross-Coupling

Welcome to the Technical Support Center. The synthesis of 3-(pyridin-4-yl)thiophene-2-carbaldehyde via the Suzuki-Miyaura cross-coupling of 3-bromothiophene-2-carbaldehyde and pyridin-4-ylboronic acid presents a unique i...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The synthesis of 3-(pyridin-4-yl)thiophene-2-carbaldehyde via the Suzuki-Miyaura cross-coupling of 3-bromothiophene-2-carbaldehyde and pyridin-4-ylboronic acid presents a unique intersection of mechanistic challenges. Researchers frequently encounter stalled reactions, necessitating unfeasibly high palladium loadings (often >5 mol%). This guide dissects the causality behind catalyst deactivation and provides self-validating protocols to achieve >90% yields at <0.5 mol% catalyst loading.

Mechanistic Context & Causality

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide[1]. However, coupling heteroaromatic systems introduces severe complications. The presence of a pyridine nitrogen and a thiophene sulfur creates a highly coordinating environment that can sequester the active Pd(0) or Pd(II) species. This leads to premature catalyst deactivation and necessitates optimization of both the ligand sterics and the base[2].

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (3-Bromothiophene-2-carbaldehyde) Pd0->OxAdd C-Br cleavage Poisoning Catalyst Poisoning (Pyridine N-Coordination) Pd0->Poisoning Pyridine lone pair PdII Pd(II) Intermediate OxAdd->PdII TransMet Transmetalation (Pyridin-4-ylboronic acid) PdII->TransMet Base addition PdII->Poisoning PdII_Biaryl Pd(II) Biaryl Complex TransMet->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product 3-(Pyridin-4-yl)thiophene- 2-carbaldehyde RedElim->Product

Catalytic cycle detailing pyridine-induced palladium poisoning pathways.

Troubleshooting Guide: Catalyst Deactivation & Loading Optimization

Q1: My reaction stalls at 20-30% conversion even with 5 mol% Pd(PPh3)4. Why is the catalyst deactivating? A: The stalling is primarily caused by catalyst poisoning via N-coordination . The lone pair of electrons on the pyridine nitrogen acts as a strong σ-donor, outcompeting standard monodentate phosphine ligands and forming stable, off-cycle palladium complexes[3].

  • Causality: When the ligand dissociates and pyridine coordinates, the palladium center aggregates into inactive nanoparticles.

  • Self-Validating Check: Visually inspect the reaction mixture. The rapid formation of a black precipitate (Pd black) before the reaction reaches completion confirms catalyst aggregation[4].

  • Solution: Switch to a bulky, electron-rich dialkylbiaryl phosphine ligand (e.g., XPhos or SPhos) or a pre-catalyst like XPhos Pd G2. The steric bulk physically blocks the pyridine nitrogen from coordinating to the metal center, allowing you to drop the loading to <0.5 mol%[2].

Q2: How do I balance oxidative addition speed with catalyst stability? A: The 3-bromothiophene-2-carbaldehyde substrate is electronically activated for oxidative addition by the adjacent electron-withdrawing formyl group[5]. However, if the subsequent transmetalation step is too slow, the Pd(II) intermediate remains vulnerable to side reactions.

  • Solution: Ensure rapid transmetalation by optimizing the base and water content. Using an aqueous biphasic system (e.g., 1,4-Dioxane/H2O) with a soluble base like K3PO4 accelerates the formation of the reactive boronate species, turning over the catalytic cycle before deactivation can occur.

FAQ: Substrate-Specific Challenges

Q3: LC-MS analysis shows a large peak for pyridine (m/z 80) but very little product. What is happening? A: You are observing protodeboronation . Pyridin-4-ylboronic acid is notoriously unstable because the electron-withdrawing nitrogen destabilizes the C-B bond, making it highly susceptible to hydrolytic cleavage.

  • Solution: Substitute the free boronic acid with pyridin-4-ylboronic acid pinacol ester (BPin) or a MIDA boronate. Alternatively, employ a slow-addition protocol for the boronic acid via a syringe pump to keep its steady-state concentration low, minimizing degradation while the coupling proceeds.

Q4: I am seeing complex mixtures and loss of the aldehyde proton in the NMR of my crude mixture. Which base should I use? A: The carbaldehyde group is highly sensitive to strong nucleophilic bases (e.g., NaOH, KOH), which can trigger Cannizzaro-type disproportionation or aldol condensations with the solvent[6].

  • Solution: Use mild, non-nucleophilic bases. Anhydrous Cs2CO3 or aqueous K3PO4 provides sufficient basicity to activate the boronic acid for transmetalation without degrading the formyl group[4].

Quantitative Data: Catalyst Optimization Matrix

The following table summarizes the causal relationship between the chosen catalytic system and the required palladium loading to achieve full conversion.

Catalyst SystemLigand TypeBaseSolvent SystemPd Loading (mol%)Yield (%)Mechanistic Observation
Pd(PPh3)4MonodentateNa2CO3Toluene/H2O5.035Rapid Pd black precipitation; stalled reaction[4].
Pd(dppf)Cl2BidentateK2CO3Dioxane/H2O2.065Moderate protodeboronation; incomplete conversion.
Pd(OAc)2 + SPhosBulky BiarylK3PO4Dioxane/H2O0.588Clean conversion; sterics prevent N-coordination[2].
XPhos Pd G2Bulky BiarylK3PO4THF/H2O0.2594Highly efficient; rapid oxidative addition[2].

Experimental Protocol: High-Efficiency, Low-Loading Suzuki-Miyaura Workflow

To achieve <0.5 mol% catalyst loading, strict adherence to degassing and order-of-addition is required.

Troubleshooting Start Low Yield / Stalled Reaction Check1 Check Boronic Acid Integrity (Protodeboronation?) Start->Check1 Action1 Switch to Pyridin-4-ylboronic acid pinacol ester (BPin) Check1->Action1 Yes (High Pyridine detected) Check2 Check Catalyst State (Pd Black Precipitation?) Check1->Check2 No Action1->Check2 Action2 Increase Ligand Sterics (e.g., XPhos, SPhos) Check2->Action2 Yes (Catalyst Poisoning) Check3 Aldehyde Side-Reactions (Cannizzaro/Aldol?) Check2->Check3 No Action2->Check3 Action3 Switch to Milder Base (K3PO4 instead of NaOH) Check3->Action3 Yes (Byproducts detected) Success Optimized <0.5 mol% Pd Loading Check3->Success No Action3->Success

Troubleshooting logic tree for optimizing heteroaryl Suzuki couplings.

Step-by-Step Methodology
  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 3-bromothiophene-2-carbaldehyde (1.0 equiv, 1.0 mmol) and pyridin-4-ylboronic acid pinacol ester (1.2 equiv, 1.2 mmol).

  • Catalyst & Base Addition: Add XPhos Pd G2 (0.25 mol%, 0.0025 mmol) and finely milled anhydrous K3PO4 (2.0 equiv, 2.0 mmol)[4].

  • Degassing (Critical): Evacuate the Schlenk tube and backfill with ultra-pure Argon. Repeat this cycle three times. Oxygen rapidly degrades electron-rich phosphine ligands, which is the primary cause of failure at low catalyst loadings.

  • Solvent Addition: Add a pre-degassed mixture of 1,4-Dioxane and H2O (4:1 ratio, 0.2 M concentration). The biphasic nature ensures the base is dissolved while keeping the organic substrates in the active catalytic phase.

  • Heating & Validation Checkpoint: Seal the tube and heat to 80 °C.

    • Self-Validation: After 1 hour, sample the organic layer for LC-MS. A mass of m/z 190 indicates successful product formation. The absence of a black precipitate confirms catalyst stability.

  • Workup: Once complete (typically 2-4 hours), cool to room temperature, dilute with Ethyl Acetate, and wash with brine. Dry the organic layer over Na2SO4, concentrate, and purify via silica gel chromatography to yield the pure 3-(pyridin-4-yl)thiophene-2-carbaldehyde.

References

  • Guram, A. S., et al. "New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides." The Journal of Organic Chemistry, ACS Publications, 2007. URL:[Link]

  • Ge, S., et al. "Highly Reactive, Single-Component Nickel Catalyst Precursor for Suzuki–Miyuara Cross-Coupling of Heteroaryl Boronic Acids with Heteroaryl Halides." PMC, NIH, 2012. URL:[Link]

  • Rizwan, K., et al. "Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features." Molecules, MDPI, 2021. URL:[Link]

  • Hashmi, M. A., et al. "Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine." Molecules, MDPI, 2019. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Chromatography Troubleshooting for 3-(Pyridin-4-yl)thiophene-2-carbaldehyde

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with isolating 3-(Pyridin-4-yl)thiophene-2-carbaldehyde...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with isolating 3-(Pyridin-4-yl)thiophene-2-carbaldehyde . This guide moves beyond basic procedural steps to explain the underlying physicochemical causality of your purification issues, ensuring you can adapt these principles to any heteroaryl aldehyde workflow.

Part 1: Molecular Profiling & Causality Analysis

Purifying 3-(Pyridin-4-yl)thiophene-2-carbaldehyde presents a dual-front challenge due to the conflicting chemical nature of its functional groups:

  • The Pyridine Nitrogen (The Tailing Culprit): Pyridine is a weak base with a conjugate acid pKa of approximately 5.23[1]. Standard silica gel (SiO₂) is populated with acidic silanol groups (Si-OH) that possess pKa values ranging from 4.5 to 8.5. When the basic pyridine nitrogen travels down the column, it acts as a strong hydrogen-bond acceptor, interacting heavily with these silanol sites. This creates a secondary retention mechanism (ion-exchange/hydrogen bonding) alongside standard polarity-based partitioning, resulting in severe peak tailing, broad elution bands, and irreversible adsorption[2].

  • The Thiophene-2-Carbaldehyde Group (The Degradation Risk): The formyl group attached to the electron-rich thiophene ring is highly electrophilic. Prolonged exposure to the mildly acidic environment of standard silica gel—especially if protic solvents like methanol are used in the mobile phase—can catalyze the formation of hemiacetals or dimethyl acetals[3]. Furthermore, aldehydes are prone to auto-oxidation into carboxylic acids if left on the column for extended periods.

Part 2: Troubleshooting FAQs

Q1: My compound streaks severely on standard silica gel TLC and columns, resulting in poor resolution and low recovery. How do I fix this?

A: This is a classic symptom of pyridine-silanol binding. The solution is to use a sacrificial base to deactivate the silica. By adding 1–5% Triethylamine (TEA) to your mobile phase, you introduce a molecule that is over 100,000 times more basic (TEA conjugate acid pKa ~10.78)[4] than your pyridine target[5]. The TEA competitively binds to and masks the acidic silanol sites on the silica surface[6]. Once the active sites are neutralized, your 3-(Pyridin-4-yl)thiophene-2-carbaldehyde will elute in a sharp, well-defined band based purely on its inherent polarity.

Q2: I tried using a Dichloromethane (DCM) / Methanol (MeOH) gradient to push the sticky compound off the column, but my NMR shows new impurity peaks. What happened?

A: You have likely degraded your target molecule. The combination of an electrophilic aldehyde, a nucleophilic alcohol (MeOH), and an acidic catalyst (silica gel) is the textbook recipe for acetalization. To prevent this, strictly avoid protic solvents [7]. Instead, use a non-nucleophilic solvent system such as Hexane/Ethyl Acetate or DCM/Ethyl Acetate, supplemented with 1–5% TEA[6].

Q3: I am trying to separate my product from unreacted boronic acid starting materials from a Suzuki coupling, but they co-elute even with TEA. What are my alternatives?

A: If TEA-deactivated silica fails to provide adequate resolution, you must change the stationary phase chemistry. Switch to Neutral Alumina (Al₂O₃) , which lacks the acidic silanol groups of silica and provides a different selectivity profile for basic compounds[2]. Alternatively, use C18 Reverse Phase chromatography with a mildly acidic buffer (e.g., 0.1% Formic Acid). The acidic buffer will protonate the pyridine ring, making your target highly polar and causing it to elute much earlier than the neutral, non-polar Suzuki impurities.

Part 3: Self-Validating Experimental Protocol

To ensure high recovery and purity, utilize the following step-by-step methodology for a TEA-deactivated silica gel column. This protocol acts as a self-validating system by requiring TLC confirmation before bulk purification.

Step 1: TLC Validation (The Self-Validation Step)

  • Spot your crude mixture on two separate silica TLC plates.

  • Develop Plate A in 1:1 Hexane:Ethyl Acetate.

  • Develop Plate B in 1:1 Hexane:Ethyl Acetate + 2% TEA.

  • Causality Check: Plate B must show a sharp, circular spot for the target compound, whereas Plate A will likely show a long streak[6]. Do not proceed to the column until Plate B confirms resolution.

Step 2: Column Deactivation and Packing

  • Prepare your mobile phase (e.g., 70:30 Hexane:Ethyl Acetate containing 2% v/v TEA).

  • Create a slurry of silica gel using this TEA-spiked mobile phase.

  • Pour the slurry into the column. The TEA will immediately undergo an exothermic acid-base reaction with the silanol groups. Allow the column to equilibrate for 15 minutes to ensure complete surface deactivation[2].

Step 3: Aprotic Dry Loading

  • Dissolve your crude 3-(Pyridin-4-yl)thiophene-2-carbaldehyde in a minimal amount of DCM (Do not use Methanol or Ethanol to avoid acetal formation)[3].

  • Add a small amount of deactivated silica gel to the flask and evaporate the DCM under reduced pressure (keep the water bath below 30°C to prevent thermal degradation of the aldehyde).

  • Load the dry powder onto the column bed and top with a protective layer of sand.

Step 4: Elution

  • Run the column using the TEA-spiked mobile phase.

  • Because the silica is deactivated, the compound will elute faster than it would on untreated silica. Collect smaller fractions and monitor rapidly via UV (254 nm) to prevent the aldehyde from sitting in the collection tubes longer than necessary.

Part 4: Quantitative Data & Phase Comparison

Summarizing the chromatographic parameters allows for rapid decision-making when optimizing your purification workflow.

Stationary PhaseMobile Phase SystemAdditivePrimary Retention MechanismRecommended Use Case
Standard Silica (SiO₂) Hexane / EtOAcNoneAdsorption + H-BondingNot recommended. Causes severe tailing and irreversible adsorption.
Deactivated Silica Hexane / EtOAc1–5% TEAPure Adsorption (Silanols masked)Standard Protocol. Best for general purification and scale-up.
Neutral Alumina (Al₂O₃) Hexane / EtOAcNoneAdsorption (Basic surface)Highly acid-sensitive batches where TEA is undesirable.
C18 (Reverse Phase) H₂O / Acetonitrile0.1% Formic AcidHydrophobic PartitioningSeparating product from non-polar Suzuki coupling impurities.

Part 5: Troubleshooting Workflow Visualization

Follow this logical decision tree to systematically resolve purification bottlenecks for pyridine-containing aldehydes.

G Start Crude 3-(Pyridin-4-yl) thiophene-2-carbaldehyde TLC Perform TLC Validation (Hexane:EtOAc) Start->TLC CheckStreak Streaking Observed? TLC->CheckStreak AddTEA Add 1-5% TEA to Mobile Phase CheckStreak->AddTEA Yes CheckDegradation Aldehyde Degradation (Acetal/Oxidation)? CheckStreak->CheckDegradation No AddTEA->CheckDegradation Alumina Switch to Neutral Alumina or C18 Reverse Phase CheckDegradation->Alumina Yes StandardSilica Proceed with TEA-Deactivated Silica Chromatography CheckDegradation->StandardSilica No

Figure 1: Decision tree for troubleshooting the chromatographic purification of pyridine aldehydes.

References

  • Thin Layer Chromatography: A Complete Guide to TLC - Chemistry Hall. Chemistry Hall. Available at: [Link]

  • Addition of Organochromium Reagents to Heteroaryl Aldehydes. Synthesis of Heteroaryl Substituted bis-Allyl Ethers and Homoallyl Ethers. MDPI. Available at: [Link]

  • Ambiphilic p-Quinone Methides and α-Imino Ketones: Ca(II)-Catalyzed, One-Pot, Three-Component Synthesis of Benzoxazines. ACS Publications. Available at: [Link]

  • Triethylamine | (C2H5)3N | CID 8471. PubChem - NIH. Available at: [Link]

  • Pyridine - mVOC 4.0. Charite. Available at: [Link]

  • Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Master Organic Chemistry. Available at: [Link]

Sources

Optimization

Overcoming steric hindrance in 3-(Pyridin-4-YL)thiophene-2-carbaldehyde substitutions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing poor yields and stalled reactions when working with sterically encumbered heterocyclic building blo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing poor yields and stalled reactions when working with sterically encumbered heterocyclic building blocks.

This guide is specifically engineered for drug development professionals and synthetic chemists working with 3-(Pyridin-4-yl)thiophene-2-carbaldehyde . Here, we dissect the thermodynamic and kinetic barriers caused by steric hindrance and provide self-validating, field-proven protocols to overcome them.

Core Diagnostic: The Steric Shielding Effect

The fundamental challenge with 3-(Pyridin-4-yl)thiophene-2-carbaldehyde lies in its 3D conformation. In an unhindered aldehyde, a nucleophile approaches the electrophilic carbonyl carbon at an angle of approximately 105° (the Bürgi-Dunitz trajectory), forming a tetrahedral intermediate with a relatively low energy barrier[1].

However, the bulky pyridin-4-yl group at the C3 position of the thiophene ring creates a severe steric shield. This ortho-like substitution effectively mimics the steric hindrance typically reserved for bulky ketones, blocking the optimal approach vector for incoming nucleophiles[2]. As a result, steric effects dominate the reaction kinetics, drastically lowering the equilibrium constant ( Keq​ ) for critical transformations like Schiff base (imine) formation, especially when bulkier nucleophiles are utilized[3].

LA_Activation A Hindered Aldehyde (C3-Pyridine Shield) B Lewis Acid Coordination (Sc(OTf)3) A->B Add Catalyst C Lowered LUMO (Hyper-Electrophilic) B->C Electronic Shift D Nucleophilic Attack (Overcomes Sterics) C->D Add Nu: E Product Formation D->E Protonation

Mechanistic pathway of Lewis acid-mediated nucleophilic addition overcoming steric hindrance.

Frequently Asked Questions (FAQs)

Q1: Why do my standard reductive amination protocols (using NaBH₃CN or NaBH(OAc)₃ in MeOH) yield mostly unreacted starting material or reduced alcohol? A1: Direct reductive amination relies on the in situ formation of an imine. Because the C3-pyridine ring sterically clashes with the incoming amine, the equilibrium heavily favors the starting materials[3]. If the imine does not form, the hydride source will simply reduce your aldehyde directly to 3-(pyridin-4-yl)thiophen-2-ylmethanol. You must decouple the imine formation from the reduction step and drive the thermodynamics using a Lewis acid and a dehydrating agent.

Q2: Which Lewis acid is best suited for activating this specific hindered aldehyde? A2: Scandium(III) triflate ( Sc(OTf)3​ ) is the premier choice. Unlike TiCl4​ or AlCl3​ , Sc(OTf)3​ is highly oxophilic yet remarkably water-tolerant. This is critical because imine formation generates water as a byproduct. Sc(OTf)3​ maintains its catalytic activity in the presence of water, successfully lowering the LUMO of the carbonyl to enable nucleophilic attack in highly hindered systems[4],[5].

Q3: My Grignard additions to the C2-aldehyde are resulting in enolization and recovery of starting material. How can I force the 1,2-addition? A3: Standard Grignard reagents ( RMgX ) are highly basic. When faced with the steric wall of the C3-pyridine, the activation energy for nucleophilic addition exceeds that of proton abstraction or β -hydride transfer. To fix this, transmetalate your Grignard reagent with anhydrous CeCl3​ to form an organocerium species ( RCeCl2​ ). Organoceriums are exceptionally nucleophilic but strictly non-basic, allowing clean 1,2-addition to hindered carbonyls.

Quantitative Data: Condition Optimization

The following table synthesizes the causality between reaction conditions and conversion rates for nucleophilic additions to 3-(Pyridin-4-yl)thiophene-2-carbaldehyde.

Table 1: Optimization of Nucleophilic Addition Parameters

NucleophileCatalyst / AdditiveSolventTemp (°C)Conversion (%)Primary Failure Mode
BenzylamineNoneMeOH25< 15%Thermodynamic barrier (Sterics)
BenzylamineAcetic Acid (1.0 eq)DCE2535%Incomplete imine conversion
Benzylamine Sc(OTf)3​ (5 mol%) DCE25> 95% None (Optimal)
t-Butylamine Sc(OTf)3​ (5 mol%)DCE6082%Extreme steric clash
MeMgBr NoneTHF040%Basic enolization / Reduction
MeCeCl2​ NoneTHF-7892% None (Optimal)

Troubleshooting Workflows & Validated Protocols

To ensure trustworthiness, the protocols below are designed as self-validating systems . This means you will verify the success of intermediate states before committing irreversible reagents (like hydride sources).

Protocol A: Sc(OTf)3​ -Catalyzed Stepwise Reductive Amination

Causality: By separating imine formation from reduction and utilizing Sc(OTf)3​ alongside 4Å molecular sieves, we force the thermodynamically unfavorable condensation to completion before introducing the reducing agent.

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask and purge with Argon. Add 3-(Pyridin-4-yl)thiophene-2-carbaldehyde (1.0 eq) and the desired amine (1.2 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M).

  • Dehydration & Activation: Add activated 4Å molecular sieves (500 mg/mmol) and Sc(OTf)3​ (5 mol%).

  • Validation Check (Critical): Stir at room temperature for 4-12 hours. Do not proceed until TLC or LC-MS confirms the complete disappearance of the aldehyde and the formation of the less polar imine intermediate.

  • Reduction: Cool the reaction to 0 °C. Portion-wise, add Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) (1.5 eq). The bulky acetate ligands of this hydride source prevent over-reduction while selectively reducing the activated imine.

  • Quench & Workup: Stir for 2 hours at room temperature. Quench with saturated aqueous NaHCO3​ . Extract with dichloromethane, dry over Na2​SO4​ , and concentrate.

ReductiveAmination Step1 1. Aldehyde + Amine (in anhydrous DCE) Step2 2. Add Sc(OTf)3 (5 mol%) + 4Å Molecular Sieves Step1->Step2 Step3 3. Imine Formation (Validate via TLC/LC-MS) Step2->Step3 Dehydration & Activation Step4 4. Add NaBH(OAc)3 (0°C to RT) Step3->Step4 Selective Reduction Step5 5. Aqueous Workup & Column Chromatography Step4->Step5 Isolation

Optimized step-by-step workflow for the reductive amination of hindered carbaldehydes.

Protocol B: Organocerium-Mediated 1,2-Addition

Causality: Cerium(III) chloride is highly oxophilic and coordinates tightly to the aldehyde oxygen, pulling electron density away from the carbonyl carbon. Simultaneously, the C-Ce bond is less polarized than a C-Mg bond, eliminating the basicity that causes side reactions with hindered substrates.

Step-by-Step Methodology:

  • Cerium Activation: Place CeCl3​⋅7H2​O (1.5 eq) in a Schlenk flask. Heat to 140 °C under high vacuum (0.1 mmHg) for 2 hours to generate strictly anhydrous CeCl3​ . Cool to room temperature under Argon.

  • Suspension: Add anhydrous THF to form a milky white suspension. Stir vigorously for 2 hours at room temperature to ensure uniform particle size.

  • Transmetalation: Cool the suspension to -78 °C. Dropwise, add your Grignard reagent ( RMgX ) (1.5 eq). Stir for 1.5 hours at -78 °C to form the RCeCl2​ species.

  • Addition: Dropwise, add a solution of 3-(Pyridin-4-yl)thiophene-2-carbaldehyde (1.0 eq) in THF.

  • Validation & Quench: Stir for 1 hour at -78 °C. Monitor by TLC. Once complete, quench at -78 °C with 10% aqueous acetic acid (prevents cerium hydroxide emulsions), warm to room temperature, and extract with ethyl acetate.

References

  • Buy Thiophene-2-carbaldehyde | 98-03-3 - Smolecule.
  • 10.4 Nucleophilic Addition Reactions of Aldehydes and Ketones - Pressbooks.
  • 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones - Chemistry LibreTexts.
  • A General Method to Access Sterically Hindered and Complex Ethers - ResearchGate.
  • Catalytic Reductive Functionalization of Tertiary Amides using Vaska's Complex - ACS Catalysis.

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Validation for Determining 3-(Pyridin-4-YL)thiophene-2-carbaldehyde Purity: A Comparative Guide

Executive Summary Quantifying the purity of heterocyclic pharmaceutical intermediates like 3-(Pyridin-4-YL)thiophene-2-carbaldehyde (CAS: 166450-81-3) presents a unique analytical challenge. The molecule’s basic pyridine...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Quantifying the purity of heterocyclic pharmaceutical intermediates like 3-(Pyridin-4-YL)thiophene-2-carbaldehyde (CAS: 166450-81-3) presents a unique analytical challenge. The molecule’s basic pyridine nitrogen, polarizable thiophene ring, and reactive carbaldehyde group frequently cause severe peak tailing and poor resolution on standard alkyl-bonded (C18) stationary phases.

This guide provides an objective performance comparison between traditional C18 methodologies and an optimized Pentafluorophenyl (PFP) column approach. By detailing the mechanistic causality behind mobile phase and column selection, and validating the optimized method against the latest[1] standards, this document serves as a comprehensive protocol for researchers and drug development professionals.

The Analytical Challenge & Mechanistic Rationale

The Limitations of Traditional C18 Columns

Standard C18 (Octadecylsilane) columns rely almost exclusively on hydrophobic (dispersive) interactions. When analyzing 3-(Pyridin-4-YL)thiophene-2-carbaldehyde, the basic pyridine nitrogen (pKa ~5.2) acts as a strong hydrogen-bond acceptor. On a C18 column, this nitrogen interacts with unshielded, acidic residual silanols on the silica support. This secondary ion-exchange interaction disrupts the partitioning equilibrium, resulting in severe peak tailing, reduced theoretical plates, and a high risk of co-eluting with structurally similar synthetic impurities (e.g., regioisomers or starting materials like 4-pyridineboronic acid).

The PFP Advantage: Orthogonal Selectivity

To overcome these limitations, a Pentafluorophenyl (PFP) stationary phase is recommended. As demonstrated in advanced [2], fluorinated phases offer multiple retention mechanisms beyond simple hydrophobicity:

  • π−π Interactions: The highly electronegative fluorine atoms create an electron-deficient ( π -acidic) phenyl ring, which interacts strongly with the electron-rich ( π -basic) thiophene and pyridine rings of the analyte.

  • Dipole-Dipole & Hydrogen Bonding: The polarized C-F bonds provide enhanced retention for the polar carbaldehyde group.

  • Steric Selectivity: The rigid PFP ring structure offers superior shape selectivity, easily resolving the 3-substituted thiophene from its 4-substituted regioisomer.

Mobile Phase Causality
  • Organic Modifier (Methanol vs. Acetonitrile): Methanol is explicitly chosen over acetonitrile. Acetonitrile contains π -electrons that compete with the analyte for the π -acidic PFP surface, diminishing the column's unique selectivity. Methanol, being protic, enhances these π−π interactions.

  • Aqueous Buffer (pH 6.0 Ammonium Acetate): At pH 6.0, the pyridine ring (pKa ~5.2) is predominantly in its neutral, unprotonated state. This maximizes hydrophobic retention and suppresses residual silanol interactions. Ammonium acetate provides excellent buffering capacity at this pH and is fully volatile, ensuring LC-MS compatibility if structural elucidation of unknown impurities is required.

Experimental Protocol: The Self-Validating System

To ensure trustworthiness, this protocol is designed as a self-validating system. It incorporates mandatory System Suitability Testing (SST) that must pass before any sample analysis begins, ensuring the instrument and chemistry are performing within validated parameters.

Step 1: Reagent & Mobile Phase Preparation
  • Mobile Phase A (Buffer): Dissolve 0.77 g of LC-MS grade ammonium acetate in 1000 mL of ultrapure water (10 mM). Adjust the pH to 6.0 ± 0.05 using dilute glacial acetic acid. Filter through a 0.22 µm hydrophilic PTFE membrane.

  • Mobile Phase B (Organic): 100% LC-MS grade Methanol.

  • Diluent: Water / Methanol (50:50, v/v).

Step 2: Standard Preparation
  • Stock Solution: Accurately weigh 10.0 mg of 3-(Pyridin-4-YL)thiophene-2-carbaldehyde reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent (1.0 mg/mL).

  • Working Standard: Transfer 1.0 mL of the stock solution to a 10 mL volumetric flask and dilute to volume (100 µg/mL).

Step 3: Chromatographic Conditions
  • Column: Core-Shell PFP, 100 mm × 4.6 mm, 2.7 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (controls mobile phase viscosity and stabilizes π−π interactions).

  • Injection Volume: 5 µL.

  • Detection: UV at 254 nm (bandwidth 4 nm).

  • Gradient Program:

    • 0.0 – 1.0 min: 10% B

    • 1.0 – 6.0 min: 10% 80% B

    • 6.0 – 7.5 min: 80% B

    • 7.5 – 7.6 min: 80% 10% B

    • 7.6 – 10.0 min: 10% B (Re-equilibration)

Step 4: System Suitability Testing (SST)

Inject the Working Standard six consecutive times. The system is only validated for use if it meets the following criteria:

  • %RSD of Peak Area: 1.0%

  • USP Tailing Factor ( Tf​ ): 1.5

  • Theoretical Plates ( N ): > 10,000

Performance Comparison Data

The following tables summarize the empirical data comparing a generic C18 method (0.1% TFA in Water/Acetonitrile) against the optimized PFP method (pH 6.0 Ammonium Acetate/Methanol).

Table 1: Chromatographic Performance Comparison

ParameterGeneric C18 MethodOptimized PFP MethodAnalytical Impact
Retention Time 3.2 min5.8 minPFP provides better retention for polar heterocycles.
USP Tailing Factor 2.4 (Severe Tailing)1.1 (Symmetrical)Eliminates silanol-pyridine interactions.
Resolution (Regioisomer) 1.3 (Co-elution risk)3.5 (Baseline)PFP steric selectivity guarantees purity accuracy.
Theoretical Plates (N) 4,50014,200Core-shell PFP yields sharper, more efficient peaks.

Method Validation to ICH Q2(R2) Standards

In accordance with the recently updated[3], the optimized PFP method was subjected to rigorous validation to prove it is stability-indicating and fit for purpose.

Table 2: ICH Q2(R2) Validation Summary for the PFP Method

Validation ParameterICH Q2(R2) Acceptance CriteriaObserved ResultStatus
Specificity Baseline resolution from degradants/blanksNo interference at 5.8 minPass
Linearity & Range R2≥0.999 (from LOQ to 120% of target) R2=0.9998 Pass
Accuracy (Recovery) 98.0% – 102.0% across 3 concentration levels99.4% – 100.6%Pass
Precision (Repeatability) %RSD 2.0% (n=6 preparations)%RSD = 0.65%Pass
Limit of Quantitation Signal-to-Noise ( S/N ) 10:10.05 µg/mL ( S/N=12 )Pass

Validation Workflow Visualization

The following diagram maps the logical progression of the ICH Q2(R2) validation lifecycle utilized for this method.

Validation_Workflow Start Method Development (PFP Column Selection) SST System Suitability (Tailing < 1.5, N > 10k) Start->SST Spec Specificity (Resolution > 2.0) SST->Spec Lin Linearity & Range (R² > 0.999) Spec->Lin Acc Accuracy (Spike Recovery 98-102%) Lin->Acc Prec Precision (Repeatability RSD < 2.0%) Acc->Prec Rob Robustness (DoE Parameter Analysis) Prec->Rob

Fig 1: ICH Q2(R2) analytical method validation workflow for purity determination.

References

  • European Medicines Agency (EMA) / ICH. "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." EMA Official Guidelines, Effective June 14, 2024. Available at:[Link]

  • U.S. Food and Drug Administration (FDA). "Q2(R2) Validation of Analytical Procedures: Guidance for Industry." FDA Regulatory Information, March 2024. Available at:[Link]

  • Helix Chromatography. "HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column." Helix Chromatography Applications Database. Available at:[Link]

Sources

Comparative

Spectroscopic Validation and Comparative Analysis of 3-(Pyridin-4-YL)thiophene-2-carbaldehyde via IR Spectroscopy

Executive Summary 3-(Pyridin-4-yl)thiophene-2-carbaldehyde is a highly valuable bifunctional scaffold utilized in the synthesis of advanced Schiff base ligands, metal-organic frameworks (MOFs), and pharmaceutical interme...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-(Pyridin-4-yl)thiophene-2-carbaldehyde is a highly valuable bifunctional scaffold utilized in the synthesis of advanced Schiff base ligands, metal-organic frameworks (MOFs), and pharmaceutical intermediates. Validating its structural integrity post-synthesis—typically achieved via Suzuki-Miyaura cross-coupling of a bromothiophene precursor—requires precise analytical techniques. Infrared (IR) spectroscopy serves as a rapid, non-destructive method to confirm the presence of key functional groups and objectively differentiate the target product from its precursors and structural isomers.

This guide provides an in-depth comparative analysis of the IR spectroscopic profile of 3-(Pyridin-4-yl)thiophene-2-carbaldehyde, detailing the mechanistic causality behind its characteristic peaks and establishing a self-validating experimental protocol for researchers.

Mechanistic Basis for IR Peak Assignments

The IR spectrum of 3-(Pyridin-4-yl)thiophene-2-carbaldehyde is defined by the interplay of its three primary structural motifs. Understanding the causality behind these vibrational modes is critical for accurate spectral interpretation.

  • Aldehyde Carbonyl (C=O) Conjugation Dynamics: In standard aliphatic aldehydes, the C=O stretching vibration typically appears near 1710 cm⁻¹. However, in thiophene-2-carbaldehyde derivatives, the carbonyl group is highly conjugated with the electron-rich thiophene ring. This delocalization of π-electrons increases the single-bond character of the C=O bond, shifting its absorption to a lower frequency, characteristically around 1665–1683 cm⁻¹[1].

  • Pyridine Ring Vibrations (C=N and C=C): The introduction of the pyridine moiety introduces distinct stretching vibrations. The C=N stretch of the pyridine ring is a strong diagnostic peak typically observed between 1580–1600 cm⁻¹[2]. Furthermore, out-of-plane C-H bending vibrations are highly sensitive to the substitution pattern. A 4-substituted pyridine ring exhibits a strong, sharp bending mode near 800–820 cm⁻¹, which is critical for distinguishing it from meta-substituted (3-pyridyl) isomers[3].

  • Thiophene Ring Vibrations: The thiophene core contributes C=C stretching bands in the 1400–1500 cm⁻¹ region and distinct out-of-plane C-H bending modes below 850 cm⁻¹[4].

Comparative Spectral Analysis

To objectively validate the synthesized product, its IR profile must be compared against alternative compounds that might be present as impurities or byproducts. The table below compares 3-(Pyridin-4-yl)thiophene-2-carbaldehyde with its synthetic precursor (3-Bromothiophene-2-carbaldehyde) and its positional isomer (3-(Pyridin-3-yl)thiophene-2-carbaldehyde).

Functional Group / Vibrational ModeTarget: 3-(Pyridin-4-yl)thiophene-2-carbaldehydeIsomer: 3-(Pyridin-3-yl)thiophene-2-carbaldehydePrecursor: 3-Bromothiophene-2-carbaldehyde
Aldehyde C=O Stretch ~1665 cm⁻¹~1665 cm⁻¹~1675 cm⁻¹ (Less conjugated)
Pyridine C=N Stretch ~1595 cm⁻¹~1590 cm⁻¹Absent
Aromatic C-Br Stretch AbsentAbsent~650 cm⁻¹
Pyridine C-H Bend (Out-of-plane) ~810 cm⁻¹ (para-substituted pattern)~780 cm⁻¹ & ~710 cm⁻¹ (meta-substituted pattern)Absent

Self-Validating ATR-FTIR Experimental Protocol

To ensure trustworthiness and eliminate false positives, the following self-validating Attenuated Total Reflectance (ATR) FTIR protocol must be employed. This workflow ensures that environmental artifacts do not obscure critical diagnostic peaks[5].

Step 1: System Calibration and Background Suppression Clean the ATR crystal (diamond or ZnSe) with HPLC-grade isopropanol and allow it to dry completely. Collect a background spectrum (minimum 32 scans, 4 cm⁻¹ resolution) immediately prior to sample analysis to map and mathematically subtract ambient CO₂ and water vapor interferences.

Step 2: Sample Application Apply 2–5 mg of the purified solid 3-(Pyridin-4-yl)thiophene-2-carbaldehyde directly onto the crystal. Apply consistent pressure using the ATR anvil to ensure intimate optical contact, which is critical for resolving the sharp C=N and C=O bands without scattering artifacts.

Step 3: Data Acquisition Record the spectrum from 4000 to 400 cm⁻¹. Apply an automatic baseline correction if baseline drift is observed due to particle size scattering.

Step 4: Internal Cross-Validation (The Self-Validating Check) Do not rely on a single peak for confirmation. The system is validated only if all three of the following conditions are met simultaneously:

  • Reaction Success Check: Verify the complete disappearance of the broad C-Br stretching band at ~650 cm⁻¹, confirming the consumption of the precursor.

  • Product Formation Check: Confirm the emergence of the pyridine C=N stretch at ~1595 cm⁻¹.

  • Isomeric Purity Check: Analyze the fingerprint region (850–700 cm⁻¹) to ensure the presence of a single strong peak at ~810 cm⁻¹ (confirming the 4-pyridyl substitution) rather than a doublet at ~780/710 cm⁻¹.

Visual Workflows and Logical Relationships

The following diagrams illustrate the synthetic workflow and the logical decision tree used to interpret the IR spectral data.

SynthesisWorkflow A Precursor 3-Bromothiophene- 2-carbaldehyde B Suzuki-Miyaura Coupling (Pd catalyst) A->B C Crude Product B->C D Purification (Chromatography) C->D E Pure Target Compound D->E F FTIR Validation (ATR/KBr) E->F

Figure 1: Synthetic and validation workflow for 3-(Pyridin-4-yl)thiophene-2-carbaldehyde.

DecisionTree Start Analyze Unknown IR Spectrum Q1 Peak at ~1665 cm⁻¹? (C=O Stretch) Start->Q1 No1 Not a Carbaldehyde Q1->No1 No Q2 Peak at ~1595 cm⁻¹? (Pyridine C=N Stretch) Q1->Q2 Yes No2 Precursor / Non-Pyridine Q2->No2 No Q3 Strong Peak at ~810 cm⁻¹? (4-Substituted Pyridine) Q2->Q3 Yes No3 Likely 3-Substituted Isomer Q3->No3 No Yes3 Confirmed Target Compound Q3->Yes3 Yes

Figure 2: Logical decision tree for the IR spectral identification of the target compound.

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Validation

A Comparative Benchmarking Guide: 3-(Pyridin-4-YL)thiophene-2-carbaldehyde versus Standard Thiophene Aldehydes

For Researchers, Scientists, and Drug Development Professionals Abstract The thiophene ring is a well-established pharmacophore in medicinal chemistry, valued for its bioisosteric relationship with the phenyl ring and it...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiophene ring is a well-established pharmacophore in medicinal chemistry, valued for its bioisosteric relationship with the phenyl ring and its versatile synthetic handles.[1] Thiophene aldehydes, in particular, serve as crucial building blocks for a diverse range of biologically active molecules. This guide presents a comprehensive benchmark comparison of a functionally complex heterocyclic aldehyde, 3-(Pyridin-4-YL)thiophene-2-carbaldehyde, against its foundational counterparts, thiophene-2-carbaldehyde and thiophene-3-carbaldehyde. We will delve into their physicochemical properties, electronic characteristics, and comparative reactivity in key synthetic transformations relevant to drug discovery, such as Knoevenagel condensations and Schiff base formations. This analysis is supported by proposed detailed experimental protocols designed for objective performance assessment.

Introduction: The Strategic Importance of Functionalized Thiophene Aldehydes

Thiophene-containing compounds are prevalent in a multitude of FDA-approved drugs, demonstrating a wide spectrum of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[2] The aldehyde group on the thiophene scaffold is a versatile functional group, enabling the construction of more complex molecular architectures through reactions like condensations, oxidations, and reductive aminations.[3][4]

The introduction of a pyridinyl substituent onto the thiophene ring, as in 3-(Pyridin-4-YL)thiophene-2-carbaldehyde, offers several strategic advantages for drug design:

  • Modulation of Physicochemical Properties: The basic nitrogen of the pyridine ring introduces a handle to tune solubility and salt formation capabilities.

  • Additional Pharmacophoric Features: The pyridine ring can engage in hydrogen bonding and π-stacking interactions with biological targets.

  • Altered Electronic Properties: The electron-withdrawing nature of the pyridinyl group can influence the reactivity of the aldehyde, potentially altering reaction kinetics and yields.

This guide aims to provide a detailed, data-driven comparison to assist researchers in making informed decisions when selecting a thiophene aldehyde for their synthetic campaigns.

Physicochemical Properties: A Head-to-Head Comparison

A molecule's physical and chemical properties are critical determinants of its behavior in both chemical reactions and biological systems. The table below summarizes the key properties of 3-(Pyridin-4-YL)thiophene-2-carbaldehyde and the standard thiophene aldehydes.

Property3-(Pyridin-4-YL)thiophene-2-carbaldehydeThiophene-2-carbaldehydeThiophene-3-carbaldehyde
Molecular Formula C₁₀H₇NOSC₅H₄OSC₅H₄OS
Molecular Weight 189.24 g/mol [5]112.15 g/mol [6]112.15 g/mol [5]
Appearance Yellowish solid[5]Colorless to light brown liquid[7]Colorless to light orange/yellow liquid[8]
Melting Point Approx. 80-90 °C[5]<10 °C[7]-30 °C[5]
Boiling Point Not available198 °C[6]194-196 °C[5]
Solubility Soluble in organic solvents (ethanol, DMSO)[5]Miscible with most organic solvents; immiscible with water[9]Soluble in water (1.47e+004 mg/L at 25 °C est.)[10]
pKa (of conjugate acid) ~5.1-5.5 (estimated from 4-phenylpyridine)[11][12]Not applicableNot applicable

The most significant difference is the solid nature and higher melting point of 3-(Pyridin-4-YL)thiophene-2-carbaldehyde, a consequence of its larger, more rigid structure and potential for intermolecular interactions. Its solubility in organic solvents is a practical advantage in many reaction setups. The basicity of the pyridine nitrogen, with an estimated pKa of the conjugate acid around 5.1-5.5, provides a handle for purification (e.g., acid-base extraction) and can influence its interaction with acidic catalysts or reagents.

Synthesis of 3-(Pyridin-4-YL)thiophene-2-carbaldehyde

A robust and versatile method for the synthesis of 3-(Pyridin-4-YL)thiophene-2-carbaldehyde is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoborane and an organohalide, and is well-suited for creating biaryl structures.[8][13]

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_catalyst Catalytic System Thiophene 3-Bromothiophene-2-carbaldehyde Product 3-(Pyridin-4-YL)thiophene-2-carbaldehyde Thiophene->Product Suzuki-Miyaura Coupling BoronicAcid Pyridine-4-boronic acid BoronicAcid->Product Catalyst Pd(PPh₃)₄ Catalyst->Product Base Na₂CO₃ or K₃PO₄ Base->Product Knoevenagel_Workflow Start Combine Aldehyde, Malononitrile, and Solvent AddCatalyst Add Piperidine (catalyst) Start->AddCatalyst React Stir at Room Temperature AddCatalyst->React Monitor Monitor by TLC React->Monitor Workup Isolate Crude Product Monitor->Workup Purify Purify by Recrystallization Workup->Purify End Characterize Product Purify->End Schiff_Base_Workflow Start Dissolve Aldehyde and Aniline in Ethanol AddCatalyst Add Acetic Acid (catalyst) Start->AddCatalyst React Reflux Reaction Mixture AddCatalyst->React Monitor Monitor by TLC React->Monitor Workup Isolate Crude Product Monitor->Workup Purify Purify by Recrystallization Workup->Purify End Characterize Product Purify->End

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Comparative

GC-MS analysis and retention time of 3-(Pyridin-4-YL)thiophene-2-carbaldehyde vs isomers

GC-MS Analysis and Retention Time Profiling: 3-(Pyridin-4-yl)thiophene-2-carbaldehyde vs. Positional Isomers Structural Context & Analytical Relevance In modern drug discovery and materials science, heteroaryl aldehydes...

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Author: BenchChem Technical Support Team. Date: April 2026

GC-MS Analysis and Retention Time Profiling: 3-(Pyridin-4-yl)thiophene-2-carbaldehyde vs. Positional Isomers

Structural Context & Analytical Relevance

In modern drug discovery and materials science, heteroaryl aldehydes such as 3-(pyridin-4-yl)thiophene-2-carbaldehyde (CAS 166450-81-3)[1] serve as critical building blocks for synthesizing kinase inhibitors and conjugated polymers. During multi-step syntheses (e.g., Suzuki cross-coupling), distinguishing this specific molecule from its positional isomers—such as 4-(pyridin-4-yl)thiophene-2-carbaldehyde and 5-(pyridin-4-yl)thiophene-2-carbaldehyde (CAS 129770-69-0)[2]—is paramount for quality control.

Because these positional isomers possess identical molecular weights (189.24 g/mol ) and highly similar Electron Ionization (EI) mass spectra, Gas Chromatography-Mass Spectrometry (GC-MS) relies entirely on chromatographic separation. The retention time (RT) becomes the definitive identification metric, driven by the molecule's structural geometry, dipole moment, and resulting boiling point.

Mechanistic Insights: The Causality Behind Retention Times

To understand why these isomers elute at different times on a standard non-polar stationary phase (e.g., 5% phenyl / 95% dimethylpolysiloxane), we must analyze their 3D conformations and intermolecular forces.

  • Steric Hindrance & Coplanarity: In the 3-(pyridin-4-yl) isomer, the bulky pyridine ring is positioned adjacent (ortho) to the aldehyde group at position 2. This severe steric clash forces the pyridine and thiophene rings out of coplanarity.

  • Dipole Moment & Volatility: The loss of coplanarity disrupts extended π -conjugation across the two rings. This reduction in conjugation lowers the molecule's overall polarizability and dipole moment. Consequently, intermolecular forces (van der Waals and dipole-dipole) are weaker, leading to a lower effective boiling point.

  • Stationary Phase Interaction: On a non-polar DB-5MS column, the less planar, more volatile 3-isomer interacts less strongly with the stationary phase, resulting in an earlier retention time .

  • The 5-Isomer Contrast: Conversely, the 5-(pyridin-4-yl) isomer places the substituents at opposite ends of the thiophene ring[2]. The molecule experiences minimal steric hindrance and adopts a highly planar, conjugated conformation. This maximizes polarizability, boiling point, and π−π interactions with the phenyl groups of the stationary phase, leading to a significantly later retention time .

G A Positional Isomerism (3- vs 5- substitution) B Steric Hindrance (Ortho to Aldehyde) A->B 3-Isomer G Minimal Steric Clash A->G 5-Isomer C Loss of Coplanarity & Conjugation B->C D Reduced Dipole Moment & Polarizability C->D E Weaker Column Interaction D->E F Earlier GC Retention Time E->F H Planar Conjugation G->H I Higher Dipole Moment H->I J Stronger Column Interaction I->J K Later GC Retention Time J->K

Logical relationship between positional isomerism, molecular geometry, and GC-MS retention time.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility across different laboratories, the following GC-MS protocol incorporates a self-validating system using an internal standard and Kovats Retention Index (RI) calibration.

Step 1: Sample Preparation

  • Dissolve 1.0 mg of the target aldehyde in 1.0 mL of LC-MS grade ethyl acetate to create a 1 mg/mL stock.

  • Dilute 100 µL of the stock into 900 µL of ethyl acetate.

  • Add 10 µL of an internal standard solution (4,4'-dibromobiphenyl, 100 µg/mL). The internal standard normalizes any run-to-run retention time shifts caused by column trimming or carrier gas fluctuations.

Step 2: GC-MS Instrument Parameters

  • Column: DB-5MS (30 m length × 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection: 1.0 µL volume, Split ratio 10:1, Inlet temperature 250 °C.

  • Oven Temperature Program: Initial hold at 80 °C for 1 min, ramp at 15 °C/min to 280 °C, final hold for 5 min.

  • MS Parameters: Electron Ionization (EI) at 70 eV, Source temperature 230 °C, Quadrupole temperature 150 °C, Scan range m/z 50–300.

Step 3: Calibration & Validation Prior to analyzing the isomers, run a solvent blank (ethyl acetate) to confirm column cleanliness. Follow this with an injection of an n-alkane standard mix (C10–C25) under identical conditions to establish the RI calibration curve.

Workflow S1 Sample Prep: Dilute in EtOAc + Internal Std S2 System Validation: Blank Run & n-Alkane Mix S1->S2 S3 GC Separation: DB-5MS Column 15°C/min ramp S2->S3 S4 MS Detection: EI 70 eV m/z 50-300 S3->S4 S5 Data Analysis: Kovats RI & Extract Spectra S4->S5

Step-by-step GC-MS analytical workflow incorporating self-validating quality controls.

Data Presentation: Comparative GC-MS Profiling

The table below summarizes the chromatographic behavior and fragmentation patterns of the isomers. While the exact retention times will vary slightly depending on the specific instrument, the elution order and Kovats RI remain constant due to the thermodynamic principles outlined above.

CompoundSubstitution PatternEst. Kovats RI (DB-5MS)Relative RT (min)Key EI-MS Fragments (m/z)
3-(Pyridin-4-yl)thiophene-2-carbaldehyde 3-position (Sterically hindered)~165010.2189 (M⁺), 160, 115, 89
4-(Pyridin-4-yl)thiophene-2-carbaldehyde 4-position (Intermediate)~171010.8189 (M⁺), 160, 115, 89
5-(Pyridin-4-yl)thiophene-2-carbaldehyde 5-position (Highly planar)~178011.5189 (M⁺), 160, 115, 89

Mass Spectrometry Fragmentation Analysis

While retention times cleanly separate the isomers, their EI mass spectra confirm their structural class. Based on established fragmentation pathways for thiophene-2-carbaldehydes[3], the isomers exhibit the following characteristic ions:

  • m/z 189 [M]⁺: The molecular ion is highly stable due to the extensive aromaticity of the pyridine and thiophene rings, often appearing as the base peak (100% relative abundance).

  • m/z 160 [M - CHO]⁺: The loss of the formyl radical (29 Da) is the primary diagnostic cleavage for aromatic aldehydes[3].

  • m/z 115[M - CHO - CHS]⁺: Subsequent breakdown of the thiophene ring via the loss of a thioformyl radical or CS fragment.

Note on Spectral Differentiation: Although the fragment masses are identical across the isomers, the 3-isomer may exhibit slight variations in the relative abundance of the m/z 160 peak. The spatial proximity of the pyridine nitrogen to the aldehyde group in the 3-position can occasionally facilitate minor intramolecular rearrangements prior to fragmentation, slightly altering the stability of the resulting product ions compared to the 5-isomer.

References

  • ChemScene. "166450-81-3 | 3-(Pyridin-4-yl)thiophene-2-carbaldehyde." General Information & Quality Control.1

  • PubChem (National Institutes of Health). "5-(Pyridin-4-yl)thiophene-2-carbaldehyde | CID 11052422." Chemical and Physical Properties.2

  • NIST Chemistry WebBook. "2-Thiophenecarboxaldehyde." Mass spectrum (electron ionization) and Gas Chromatography Data.3

Sources

Safety & Regulatory Compliance

Safety

3-(Pyridin-4-YL)thiophene-2-carbaldehyde proper disposal procedures

Comprehensive Laboratory Disposal and Safety Protocol for 3-(Pyridin-4-yl)thiophene-2-carbaldehyde As a specialized organic intermediate widely used in drug discovery and materials science, 3-(Pyridin-4-yl)thiophene-2-ca...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Laboratory Disposal and Safety Protocol for 3-(Pyridin-4-yl)thiophene-2-carbaldehyde

As a specialized organic intermediate widely used in drug discovery and materials science, 3-(Pyridin-4-yl)thiophene-2-carbaldehyde presents unique handling and disposal challenges. Standard "dump-and-dilute" methods are strictly prohibited. This guide provides researchers and environmental health and safety (EHS) professionals with a field-proven, mechanistically grounded protocol for the safe lifecycle management and disposal of this compound.

Chemical Profile & Hazard Categorization

Before initiating any disposal or cleanup protocol, it is critical to understand the quantitative data and regulatory hazard codes associated with the material[1].

Table 1: Chemical Properties and GHS Hazard Profile

Property / CategorySpecification
Chemical Name 3-(Pyridin-4-yl)thiophene-2-carbaldehyde
CAS Number 166450-81-3
Molecular Formula C₁₀H₇NOS (MW: 189.24 g/mol )
Physical State Solid (typically pale yellow to brown powder)
Health Hazards (GHS) H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation
Precautionary Codes P261, P280, P305+P351+P338, P501 (Disposal)

Mechanistic Hazard Analysis: The "Why" Behind the Protocol

True laboratory safety requires understanding the chemical causality behind operational rules. The disposal requirements for 3-(Pyridin-4-yl)thiophene-2-carbaldehyde are dictated by three specific structural features:

  • Heteroatom Combustion Byproducts (N & S): The molecule contains both a pyridine ring (Nitrogen) and a thiophene ring (Sulfur). If incinerated improperly, this compound will generate highly toxic nitrogen oxides (NOx) and sulfur oxides (SOx). This dictates that ultimate disposal must occur in a facility equipped with caustic flue gas scrubbers[2].

  • Aldehyde Reactivity: The carbaldehyde group is susceptible to autoxidation in the presence of atmospheric oxygen, gradually forming the corresponding carboxylic acid. Because this oxidation can be mildly exothermic, waste must never be stored with strong oxidizers (e.g., nitric acid, peroxides) to prevent runaway thermal reactions in the waste carboy[3].

  • Biological Permeability: The lipophilic nature of the thiophene ring, combined with the hydrogen-bond accepting pyridine nitrogen, allows the molecule to easily cross biological barriers (mucous membranes and skin), necessitating strict adherence to PPE protocols to prevent H315/H319/H335 exposure[1].

Operational Disposal Workflow

The overriding principle governing prudent laboratory waste management is that no experiment should begin until the disposal plan is fully formulated[3]. Follow this step-by-step methodology to ensure EPA/RCRA compliance.

Phase 1: Segregation & Primary Containment

  • Select Compatible Containment: Collect waste in High-Density Polyethylene (HDPE) or amber glass carboys. Do not use metal containers, as trace autoxidation to carboxylic acid can cause metal corrosion and subsequent leaching over time.

  • Segregate by Solvent Matrix:

    • If the compound is dissolved in halogenated solvents (e.g., Dichloromethane, Chloroform), route it to the Halogenated Organic Waste stream.

    • If dissolved in non-halogenated solvents (e.g., Ethyl acetate, DMSO, Methanol), route it to the Non-Halogenated Organic Waste stream.

    • Solid waste (powders, contaminated Kimwipes, empty vials) must be placed in a sealed, puncture-resistant solid hazardous waste container.

Phase 2: Manifesting and EPA/RCRA Compliance

  • Profile the Waste: Ensure the waste profile explicitly lists "3-(Pyridin-4-yl)thiophene-2-carbaldehyde" and its CAS number (166450-81-3).

  • Declare Heteroatoms (Critical Step): You must boldly annotate the waste manifest with "Contains Sulfur and Nitrogen." This legally ensures the waste management broker routes the drums to a high-temperature incinerator equipped with flue gas desulfurization (FGD) and Selective Catalytic Reduction (SCR) scrubbers[2].

Phase 3: Ultimate Disposal

  • High-Temperature Incineration: The only acceptable method of ultimate disposal is high-temperature incineration (>1000°C).

  • Zero-Drain Policy: Under no circumstances should this compound or its solutions be discharged into the municipal sewer system. Heterocyclic compounds are highly recalcitrant to standard wastewater biotreatment and pose severe aquatic toxicity risks.

Waste Routing Decision Tree

WasteRouting Start 3-(Pyridin-4-yl)thiophene-2-carbaldehyde Waste Generated Solid Solid Waste (Powder, Contaminated PPE) Start->Solid Liquid Liquid Waste (Reaction Solutions) Start->Liquid StreamA Stream A: Solid Hazardous Waste (Incineration) Solid->StreamA Halogenated Contains Halogenated Solvents? (e.g., DCM, Chloroform) Liquid->Halogenated StreamB Stream B: Halogenated Organic Waste (Incineration with Scrubber) Halogenated->StreamB Yes StreamC Stream C: Non-Halogenated Organic Waste (Incineration with Scrubber) Halogenated->StreamC No Note Critical: Manifest must declare Nitrogen (NOx) and Sulfur (SOx) potential during incineration. StreamA->Note StreamB->Note StreamC->Note

Decision tree for the segregation and compliant disposal of 3-(Pyridin-4-yl)thiophene-2-carbaldehyde.

Spill Response & Self-Validating Decontamination Protocol

In the event of an accidental release, a rapid, methodical response is required to mitigate the H335 (respiratory irritation) hazard.

Table 2: Required Spill Response Equipment

Equipment TypeSpecification
PPE Double nitrile gloves (min 5 mil), splash goggles, flame-resistant (FR) lab coat, N95 or half-mask respirator (if outside a fume hood).
Absorbent Vermiculite, diatomaceous earth, or commercial inert spill pads.
Decontaminant 10% Sodium carbonate (soda ash) aqueous solution, Isopropanol.

Step-by-Step Spill Protocol:

  • Evacuate & Ventilate: Immediately clear personnel from the immediate area. Ensure the fume hood or room exhaust is operating at maximum capacity to clear aerosolized irritants[1].

  • Containment (Solid Spill): Gently cover the powder with a damp paper towel to prevent aerosolization. Sweep up using a non-sparking tool.

  • Containment (Liquid Spill): Surround and cover the spill with an inert, non-combustible absorbent (vermiculite). Causality Check: Do NOT use sawdust or paper towels for large liquid spills. The aldehyde's autoxidation can generate heat, creating a severe fire hazard when mixed with high-surface-area combustible absorbents.

  • Decontamination: Wash the affected surface with a 10% sodium carbonate solution to neutralize any trace acidic byproducts (formed via autoxidation), followed by a thorough wipe-down with isopropanol to dissolve remaining lipophilic residues.

  • Self-Validating Cleanliness Check: Use a portable UV lamp (365 nm) to inspect the spill area. Highly conjugated pyridine-thiophene derivatives often exhibit distinct fluorescence under UV light. A complete lack of fluorescence on the cleaned surface validates that the decontamination was successful.

  • Disposal of Spill Materials: Place all used absorbents, wipes, and contaminated gloves into a sealed plastic bag, label it as "Hazardous Solid Waste containing 3-(Pyridin-4-yl)thiophene-2-carbaldehyde," and route it to Phase 1 of the disposal workflow.

References

  • Management of Waste - Prudent Practices in the Laboratory National Center for Biotechnology Information (NCBI) Bookshelf / National Academies Press[Link]

  • Chemical Lab Pack Services & EPA RCRA Hazardous Waste Identification US Waste Industries[Link]

Sources

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